molecular formula C14H11N B1647047 4-Methyl-[1,1'-biphenyl]-2-carbonitrile CAS No. 64113-85-5

4-Methyl-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B1647047
CAS No.: 64113-85-5
M. Wt: 193.24 g/mol
InChI Key: QMSDNBJQBPHACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-[1,1'-biphenyl]-2-carbonitrile (CAS 64113-85-5) is an aromatic organic compound with a molecular formula of C14H11N and a molecular weight of 193.24 g/mol . This compound, which appears as an off-white to pale yellow solid, is part of the biphenyl carbonitrile family and is characterized by a nitrile group and a methyl group on its aromatic ring system . Researchers value this structure as a versatile synthetic intermediate or building block in the development of more complex molecules, particularly in pharmaceutical chemistry and materials science . The compound is intended for Research Use Only and is not meant for diagnostic, therapeutic, or any human or veterinary use. Handling should be performed by qualified professionals in a controlled laboratory setting. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and safety information. The GHS hazard classification includes the signal word "Warning" with the hazard statements H302+H312+H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Recommended storage is in a sealed container in a dry, ambient or refrigerated environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-phenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-11-7-8-14(13(9-11)10-15)12-5-3-2-4-6-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSDNBJQBPHACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64113-85-5
Record name 2-Cyano-4-methylbiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64113-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

4-Methyl-[1,1'-biphenyl]-2-carbonitrile structural formula and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Methyl-[1,1'-biphenyl]-2-carbonitrile

Introduction

4-Methyl-[1,1'-biphenyl]-2-carbonitrile, also known as 2-Cyano-4'-methylbiphenyl, is a biphenyl derivative characterized by a methyl group and a nitrile group attached to its two phenyl rings. This compound serves as a crucial intermediate in organic synthesis, particularly in the creation of more complex molecules for pharmaceutical and materials science applications. Its structure allows for a variety of chemical transformations, making it a valuable building block for researchers and drug development professionals. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, applications, and safety protocols.

Physicochemical Properties and Structural Formula

The fundamental properties of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

Structural Formula:

Caption: 2D Structure of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile.

PropertyValueSource
CAS Number 64113-85-5, 114772-53-1[1][2]
Molecular Formula C₁₄H₁₁N[1][3]
Molecular Weight 193.24 g/mol [1][3][4]
Appearance Solid, Off-White to Pale Yellow Solid[5][6]
Melting Point 81 - 83 °C[5]
Boiling Point 341.9 °C at 760 mmHg[5]
Density 1.057 g/cm³[5]
Solubility Insoluble in water, soluble in organic solvents like ethanol and chloroform.[5]

Synthesis Methodologies

The construction of the biphenyl scaffold in 4-Methyl-[1,1'-biphenyl]-2-carbonitrile is typically achieved through cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent and versatile method for this purpose.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organohalide.[7][8] This method is widely favored due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids.[7]

Suzuki_Workflow Reactants Aryl Halide & Arylboronic Acid Mixing Combine & Mix Reactants->Mixing Catalyst Pd Catalyst & Ligand Catalyst->Mixing Base Base (e.g., K2CO3) Base->Mixing Solvent Solvent (e.g., Xylene) Solvent->Mixing Heating Heat Reaction (e.g., 130°C) Mixing->Heating Workup Aqueous Workup Heating->Workup Purification Purification (e.g., Distillation) Workup->Purification Product 4-Methyl-[1,1'-biphenyl] -2-carbonitrile Purification->Product

Caption: General workflow for Suzuki-Miyaura synthesis.

Experimental Protocol:

A representative protocol for synthesizing 4-Methyl-[1,1'-biphenyl]-2-carbonitrile via a Suzuki coupling is as follows[1]:

  • Combine 2-bromobenzonitrile (165 mmol), 4-methylphenylboronic acid (247 mmol), and potassium carbonate (330 mmol) in a reaction vessel.

  • Add xylene (300 ml) as the solvent.

  • Introduce the palladium catalyst, for instance, trans-di-acetato-bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) (0.2 mol%).

  • Heat the reaction mixture to 130°C for 16 hours.

  • After cooling, perform an aqueous workup to remove inorganic salts and other water-soluble impurities.

  • The final product is isolated and purified by distillation of the reaction solution.

Spectroscopic and Analytical Data

Confirmation of the structure and purity of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile is achieved through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton (¹H) NMR provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum in deuterated chloroform (CDCl₃) shows a characteristic singlet for the methyl (CH₃) protons and a multiplet for the aromatic protons.

    • ¹H NMR (CDCl₃) : δ 2.42 (s, 3H), 7.2-7.8 (m, 8H).[1][3]

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound. Fast Atom Bombardment (FAB-MS) shows a peak corresponding to the protonated molecule (M+H).

    • FAB-MS : m/e 194 (M + H)⁺.[1][3]

  • Infrared (IR) Spectroscopy : IR spectroscopy can identify the functional groups present. The characteristic nitrile (C≡N) stretch would be a prominent feature in the IR spectrum of this compound. Data is available from resources like the NIST Chemistry WebBook.[9][10]

Applications and Research Interest

4-Methyl-[1,1'-biphenyl]-2-carbonitrile is primarily utilized as an intermediate in the synthesis of more complex molecules. A significant application is its use as a precursor for the synthesis of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile.[11][12] This bromination is achieved by reacting 4-Methyl-[1,1'-biphenyl]-2-carbonitrile with reagents like sodium bromate and sodium hydrogen sulfite.[11] The resulting brominated compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). For instance, the biphenyl carbonitrile scaffold is a core component in certain angiotensin II receptor blockers.

Safety and Handling

Proper handling and storage of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile are crucial to ensure laboratory safety.

Hazard Identification:

The compound is classified with the following hazards[13][14]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Lab_Safety_Workflow Start Handling Chemical PPE Wear PPE: Gloves, Goggles, Lab Coat Start->PPE Ventilation Use in a Well-Ventilated Area (Fume Hood) PPE->Ventilation Avoid Avoid: - Inhalation of Dust - Skin/Eye Contact - Ingestion Ventilation->Avoid Storage Store Securely: Cool, Dry, Sealed Container Avoid->Storage After Use End Procedure Complete Avoid->End On Completion Disposal Dispose According to Local Regulations Storage->Disposal When Necessary

Caption: Recommended laboratory safety workflow.

Precautions for Safe Handling:

  • Limit all unnecessary personal contact.[13]

  • Use in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including impervious gloves, safety glasses, and a lab coat.[13][15]

  • Avoid generating dust. Use dry clean-up procedures like vacuuming if spills occur.[13]

  • Do not eat, drink, or smoke when handling the chemical.[13]

  • Wash hands thoroughly with soap and water after handling.[13]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep containers tightly sealed to prevent moisture absorption and contamination.[5][13]

  • Store away from heat sources, flames, and incompatible materials such as strong oxidizing agents.[5][16]

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water. If irritation persists, seek medical attention.[13][15]

  • Skin Contact: Flush skin and hair with running water and soap. Seek medical attention if irritation occurs.[13][15]

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen.[15]

  • Ingestion: Rinse mouth with water and immediately give a glass of water. Contact a Poisons Information Centre or a doctor.[13][15]

References

  • Google Patents. (n.d.). Process for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170889, (1,1'-Biphenyl)-4-carbonitrile, 4'-methyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145512, 2-Cyano-4'-methylbiphenyl. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-(4-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-(4-methylphenyl)- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4'-Methylbiphenyl-2-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN102791678A - Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'.
  • ResearchGate. (2025, August 6). ChemInform Abstract: 4′-Methylbiphenyl-2-carbonitrile Synthesis by Continuous Flow Suzuki-Miyaura Reaction. Retrieved from [Link]

  • PMC. (2025, November 26). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 4-Methylbiphenyl-2-carbonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from [Link]

  • EThOS. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

Sources

A Spectroscopic Guide to 4-Methyl-[1,1'-biphenyl]-2-carbonitrile: An In-Depth Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Methyl-[1,1'-biphenyl]-2-carbonitrile, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes not just the data itself, but the underlying principles and experimental considerations that lead to a robust and reliable characterization of this compound.

Introduction

4-Methyl-[1,1'-biphenyl]-2-carbonitrile, with the molecular formula C₁₄H₁₁N and a molecular weight of 193.24 g/mol , is a substituted biphenyl nitrile. The structural characterization of such molecules is paramount for understanding their chemical behavior, reactivity, and potential applications. Spectroscopic techniques provide a non-destructive and highly informative means of elucidating the molecular structure and purity of a compound. This guide will delve into the practical and theoretical aspects of obtaining and interpreting the NMR, IR, and MS spectra of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A well-defined protocol is crucial for obtaining high-quality, reproducible NMR data. The following steps outline a standard procedure for the analysis of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile.

1. Sample Preparation:

  • Analyte: 5-10 mg of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile.

  • Solvent: 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the spectral regions of interest.

  • Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Procedure: The sample is dissolved in the deuterated solvent in a clean, dry NMR tube. The solution should be homogeneous and free of any particulate matter.

2. Instrument Parameters (¹H NMR):

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between pulses.

  • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

3. Instrument Parameters (¹³C NMR):

  • Spectrometer: A high-field NMR spectrometer is essential due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Workflow for NMR Data Acquisition and Processing:

Caption: A streamlined workflow for acquiring and processing NMR data.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile in CDCl₃ exhibits distinct signals corresponding to the methyl and aromatic protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.42Singlet (s)3H-CH₃
7.2 - 7.8Multiplet (m)8HAromatic Protons

Interpretation:

  • The singlet at 2.42 ppm integrating to three protons is characteristic of the methyl group protons, which have no adjacent protons to couple with.[1]

  • The complex multiplet in the aromatic region (7.2-7.8 ppm) arises from the eight protons on the two phenyl rings.[1] The overlapping signals are due to the similar chemical environments and spin-spin coupling between adjacent protons on the rings. For a more detailed assignment of the aromatic protons, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be beneficial.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~21-CH₃
~118-C≡N
125-145Aromatic Carbons

Interpretation:

  • The signal around 21 ppm is attributed to the methyl carbon.

  • The nitrile carbon typically appears in the 115-125 ppm region.

  • The signals in the 125-145 ppm range correspond to the twelve aromatic carbons. The presence of multiple signals in this region indicates the different chemical environments of the carbons on the two rings due to the substitution pattern. Quaternary carbons (those without attached protons) will generally show weaker signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: Acquiring an FTIR Spectrum

The solid nature of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile allows for several sampling techniques. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.

1. Sample Preparation (ATR):

  • A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal.

2. Instrument Parameters (FTIR-ATR):

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty ATR crystal is collected and automatically subtracted from the sample spectrum.

Workflow for FTIR Data Acquisition and Analysis:

Caption: A typical workflow for FTIR spectroscopic analysis.

IR Spectral Data and Interpretation

The IR spectrum of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile displays characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050C-H StretchAromatic
~2920C-H StretchMethyl (-CH₃)
~2225C≡N StretchNitrile
~1600, 1480C=C StretchAromatic Ring
~820C-H Bend (out-of-plane)p-disubstituted ring

Interpretation:

  • Aromatic C-H Stretch: The absorption band around 3050 cm⁻¹ is indicative of the C-H stretching vibrations of the aromatic rings.

  • Aliphatic C-H Stretch: The band near 2920 cm⁻¹ corresponds to the C-H stretching of the methyl group.

  • Nitrile Stretch: A sharp and strong absorption around 2225 cm⁻¹ is a definitive characteristic of the nitrile (C≡N) functional group.

  • Aromatic C=C Stretch: The absorptions in the 1600-1480 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic rings.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic rings. A band around 820 cm⁻¹ is often characteristic of a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common method for the analysis of relatively volatile and thermally stable small molecules like 4-Methyl-[1,1'-biphenyl]-2-carbonitrile.

1. Sample Introduction:

  • The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For a pure sample, a direct insertion probe is suitable.

2. Ionization (Electron Ionization - EI):

  • The sample is vaporized in the ion source and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (M⁺•), which is the molecular ion.

3. Mass Analysis:

  • The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

4. Detection:

  • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Mass Spectrometry Analysis:

Caption: A generalized workflow for mass spectrometry analysis.

Mass Spectral Data and Interpretation

The mass spectrum of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile provides key information for its structural confirmation.

m/zInterpretation
193Molecular Ion (M⁺•)
192[M-H]⁺
178[M-CH₃]⁺
165[M-HCN]⁺•
152[M-CH₃, -CN]⁺

Interpretation:

  • Molecular Ion (m/z 193): The peak at m/z 193 corresponds to the molecular weight of the compound, confirming its elemental formula of C₁₄H₁₁N. The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight.

  • [M-H]⁺ (m/z 192): The loss of a hydrogen radical is a common fragmentation pathway for aromatic compounds, leading to a stable cation.

  • [M-CH₃]⁺ (m/z 178): The loss of a methyl radical (15 Da) is a favorable fragmentation, resulting in a stable biphenylcarbonitrile cation.

  • [M-HCN]⁺• (m/z 165): The elimination of a neutral hydrogen cyanide molecule (27 Da) from the molecular ion is a characteristic fragmentation for aromatic nitriles.

  • [M-CH₃, -CN]⁺ (m/z 152): This fragment corresponds to the loss of both the methyl group and the nitrile group, resulting in a biphenyl cation.

A Fast Atom Bombardment (FAB) mass spectrum shows a peak at m/e 194, which corresponds to the protonated molecule [M+H]⁺.[1]

Conclusion

The comprehensive spectroscopic analysis of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile using NMR, IR, and MS provides a self-validating system for its structural elucidation and purity assessment. Each technique offers complementary information, and together they provide an unambiguous characterization of the molecule. The protocols and interpretations presented in this guide are intended to serve as a valuable resource for researchers working with this and related compounds, ensuring the generation of high-quality and reliable data for their scientific endeavors.

References

  • Karabacak, M., et al. (2011). Molecular structure, spectroscopic (FT-IR, FT-Raman, 13C and 1H NMR, UV), polarizability and first-order hyperpolarizability, HOMO and LUMO analysis of 4'-methylbiphenyl-2-carbonitrile. Journal of Molecular Structure, 994(1-3), 199-209.
  • Sebastian, S., et al. (2011). Quantum mechanical study of the structure and spectroscopic (FT-IR, FT-Raman, 13C, 1H and UV), first order hyperpolarizabilities, NBO and TD-DFT analysis of the 4-methyl-2-cyanobiphenyl. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 590-600.
  • PubChem. 2-Cyano-4'-methylbiphenyl. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile, a key intermediate in the synthesis of various pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering insights into the theoretical and practical aspects of its solubility in common organic solvents.

Introduction to 4-Methyl-[1,1'-biphenyl]-2-carbonitrile

4-Methyl-[1,1'-biphenyl]-2-carbonitrile, also known by its synonym 2-Cyano-4'-methylbiphenyl or the abbreviation OTBN, is a crucial building block in the synthesis of angiotensin II receptor antagonists (sartans), a class of drugs used to treat hypertension.[1] Its molecular structure, featuring a biphenyl backbone with a methyl group and a cyano group, dictates its physicochemical properties, including its solubility, which is a critical parameter in its synthesis, purification, and formulation.[1] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing efficient crystallization processes, and ensuring the quality of the final active pharmaceutical ingredient (API).

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₄H₁₁N[2]
Molecular Weight193.25 g/mol [2]
AppearanceWhite to off-white crystalline powder[3]
Melting Point49-53 °C[3]
Water SolubilityInsoluble[3][4][5]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the polarity of the solute and the solvent. The dissolution process involves the breaking of intermolecular forces in the solid solute and the solvent and the formation of new solute-solvent interactions.

For 4-Methyl-[1,1'-biphenyl]-2-carbonitrile, its solubility is influenced by:

  • Biphenyl Core: The nonpolar biphenyl structure contributes to its solubility in nonpolar and moderately polar organic solvents.

  • Cyano Group (-CN): The polar cyano group can participate in dipole-dipole interactions and can act as a hydrogen bond acceptor, enhancing solubility in polar aprotic and some protic solvents.

  • Methyl Group (-CH₃): The methyl group is nonpolar and contributes to the overall lipophilicity of the molecule.

The interplay of these structural features results in a nuanced solubility profile across a range of organic solvents.

Experimental Determination of Solubility

The equilibrium solubility of a compound is a fundamental thermodynamic property. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[6] This method involves agitating an excess amount of the solid solute in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute is then determined analytically.

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 4-Methyl-[1,1'-biphenyl]-2-carbonitrile B Add known volume of organic solvent A->B to vial C Seal vial and place in shaker at constant temperature B->C D Agitate for 24-48 hours to reach equilibrium C->D E Centrifuge or filter the saturated solution D->E F Collect the clear supernatant/filtrate E->F G Determine concentration (e.g., Gravimetric, HPLC) F->G H Calculate solubility G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol: Equilibrium Solubility Determination by Shake-Flask and Gravimetric Analysis

This protocol details the determination of the equilibrium solubility of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile in an organic solvent using the shake-flask method followed by gravimetric analysis.

Materials:

  • 4-Methyl-[1,1'-biphenyl]-2-carbonitrile (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical balance

  • Drying oven

Procedure:

  • Sample Preparation:

    • Add an excess amount of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile to a series of scintillation vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached from a saturated state.

    • Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 298.15 K).

    • Agitate the vials at a constant speed for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the solution through a chemically compatible syringe filter (e.g., PTFE). This step must be performed carefully to avoid transferring any solid particles.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Carefully transfer a known volume or weight of the clear supernatant or filtrate into the pre-weighed evaporating dish.

    • Evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the solute.

    • Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of the compound until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it accurately.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot) * 100

Solubility Profile of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile

Qualitative Solubility Data in Selected Organic Solvents:

Organic SolventChemical ClassQualitative SolubilityReference(s)
MethanolAlcoholSoluble[3]
EthanolAlcoholSoluble[4]
ChloroformHalogenatedSlightly Soluble[7]
Tetrahydrofuran (THF)EtherSoluble[3]
AcetoneKetoneSoluble[8]
Ethyl AcetateEsterSoluble[8]
AcetonitrileNitrileSoluble[8]

Discussion of Solubility Trends:

A study on the solubility of 2-Cyano-4'-methylbiphenyl (OTBN) in several pure organic solvents at a given temperature revealed the following solubility order: acetone > methyl acetate > ethyl acetate > propyl acetate > butyl acetate > 2-butanol > 2-propanol, and methyl acetate > acetonitrile > 2-butanol.[8] This trend suggests that polar aprotic solvents like acetone and esters are excellent solvents for this compound, likely due to favorable dipole-dipole interactions with the cyano group. The solubility in alcohols decreases with increasing alkyl chain length, which can be attributed to the decreasing polarity of the alcohol.

Furthermore, research on the solubility of OTBN in binary solvent mixtures of ethanol with ethyl acetate, acetonitrile, and acetone showed that the solubility generally increases with increasing temperature.[8] In mixtures of ethanol and ethyl acetate or acetone, the solubility of OTBN was found to decrease as the mole fraction of ethanol increased.[8] This indicates that while OTBN is soluble in ethanol, the other components of the mixture (ethyl acetate and acetone) are better solvents. An interesting exception was observed in the ethanol + acetonitrile mixture, where a slight increase in solubility was noted at a low mole fraction of acetonitrile at lower temperatures.[8]

Logical Relationships in Solubility

The solubility of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile is a result of a complex interplay between its molecular structure and the properties of the solvent. The following diagram illustrates the key factors influencing its solubility.

Caption: Factors influencing the solubility of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile.

Conclusion

This technical guide has provided a detailed overview of the solubility of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile in organic solvents. While specific quantitative data in a broad range of pure solvents remains limited in publicly accessible literature, the available qualitative data and studies in binary mixtures offer valuable guidance for its handling and processing. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine the solubility of this compound in their specific solvent systems. A deeper understanding of its solubility behavior is essential for the efficient and scalable synthesis of vital pharmaceuticals.

References

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • Create a Flowchart using Graphviz Dot. Prashant Mhatre. Medium. [Link]

  • Solubility and dissolution thermodynamic properties of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures. Request PDF. ResearchGate. [Link]

  • Making Diagrams with graphviz. Atomic Spin. [Link]

  • Determination of Solubility by Gravimetric Method. [Link]

  • White 2-Cyano-4-Methyl Biphenyl (Otbn) Packaging: 25 Kg Cas No: 97963-62-7. TradeIndia. [Link]

  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Scribd. [Link]

  • Technical Guide to Efficiently Drawing Professional Flowcharts Using the VSCode Graphviz Plugin. Oreate AI Blog. [Link]

  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare. [Link]

  • 4'-Methyl[1,1'-Biphenyl]-2-Carbonitrile. Methylamine Supplier. [Link]

  • GRAVIMETRIC ANALYTICAL CHEMISTRY – LAB. [Link]

  • 7: Gravimetric Analysis (Experiment). Chemistry LibreTexts. [Link]

  • Guide to Flowcharts in Graphviz. Sketchviz. [Link]

  • Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

  • Building diagrams using graphviz. Chad's Blog. [Link]

  • An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Journal of the Korean Chemical Society. [Link]

  • Drawing graphs with dot. Graphviz. [Link]

  • Let's Draw a Graph: An Introduction with Graphviz. UC Berkeley EECS. [Link]

  • An Efficient Preparation for 2-Cyano-4 '-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Request PDF. ResearchGate. [Link]

  • 2-Cyano-4'-methylbiphenyl. PubChem. [Link]

  • (1,1'-Biphenyl)-4-carbonitrile, 4'-methyl-. PubChem. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. [Link]

  • Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. ResearchGate. [Link]

Sources

Technical Whitepaper: 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile (OTBN) as a Scaffold for Angiotensin II Receptor Blockers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for pharmaceutical scientists. It prioritizes the commercially critical isomer 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile (OTBN), while addressing nomenclature precision regarding the 4-methyl isomer.

Executive Summary

4'-Methyl-[1,1'-biphenyl]-2-carbonitrile (CAS: 114772-53-1), commonly referred to as OTBN (Ortho-Tolyl Benzonitrile), serves as the structural backbone for the "Sartan" class of antihypertensive drugs. As the primary precursor for Losartan, Valsartan, Irbesartan, Candesartan, and Telmisartan, its purity and isomeric integrity directly influence the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

This guide dissects the industrial synthesis of OTBN, its critical downstream transformation via radical bromination, and the impurity control strategies required for regulatory compliance.

Nomenclature Precision (Critical Note)
  • Target Molecule: 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile (Methyl group on the 4-position of the non-nitrile ring).[1] This is the Sartan intermediate.[2][3][4]

  • Isomeric Distinctions: Users must distinguish this from 4-Methyl-[1,1'-biphenyl]-2-carbonitrile (CAS: 64113-85-5), where the methyl and nitrile groups reside on the same ring. The latter is a research building block and not the precursor for standard ARBs. This guide focuses exclusively on the 4'-methyl isomer (OTBN).

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile
Common Name OTBN, 4'-Methyl-2-cyanobiphenyl
CAS Number 114772-53-1
Molecular Formula C₁₄H₁₁N
Molecular Weight 193.24 g/mol
Appearance White to off-white crystalline powder
Melting Point 49°C – 53°C
Solubility Soluble in Toluene, DCM, Methanol; Insoluble in Water
Key Pharmacophore Precursor to the biphenyl-tetrazole moiety

Industrial Synthesis Pathways

The synthesis of OTBN demands high regioselectivity to avoid isomeric impurities that are difficult to separate downstream. The industry standard has shifted from Grignard reagents to transition-metal-catalyzed cross-couplings due to scalability and safety.

Method A: Suzuki-Miyaura Cross-Coupling (Preferred)

This route offers the highest yield and tolerance for functional groups, avoiding the cryogenic conditions required for organometallics.

  • Reagents: 2-Chlorobenzonitrile (or 2-Bromobenzonitrile) + 4-Methylphenylboronic acid.

  • Catalyst: Palladium(0) typically generated in situ from Pd(OAc)₂ or Pd(PPh₃)₄.

  • Mechanism: Oxidative addition of the aryl halide to Pd, transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.

Method B: Grignard Coupling (Legacy)
  • Reagents: 2-Bromobenzonitrile + p-Tolylmagnesium bromide.

  • Mediator: Manganese(II) chloride or Zinc salts (Negishi-like conditions).

  • Drawbacks: Requires anhydrous conditions; potential for nucleophilic attack on the nitrile group (forming imines/ketones) if temperature is not strictly controlled (<0°C).

Visualization of Synthesis Logic

OTBN_Synthesis Start1 2-Chlorobenzonitrile (Aryl Halide) Intermediate Pd-Complex Intermediate Start1->Intermediate Oxidative Addition Start2 4-Methylphenylboronic Acid (Boron Species) Start2->Intermediate Transmetallation Cat Pd Catalyst (Pd(PPh3)4 / Na2CO3) Cat->Intermediate Product OTBN (4'-Methyl-[1,1'-biphenyl]-2-carbonitrile) Intermediate->Product Reductive Elimination Side1 Homocoupling Impurity (4,4'-Dimethylbiphenyl) Intermediate->Side1 Side Reaction

Figure 1: The Suzuki-Miyaura coupling pathway is the dominant industrial route, minimizing homocoupling impurities compared to Grignard methods.

Downstream Functionalization: The "Sartan" Gateway

OTBN is rarely the final intermediate. It undergoes Radical Bromination to form 4'-(Bromomethyl)-2-cyanobiphenyl (Brominated OTBN) . This bromide is the universal alkylating agent for the specific heterocycles of different Sartans.

Protocol: Wohl-Ziegler Bromination

This step is critical and hazardous due to the potential for runaway exothermic reactions and the formation of genotoxic alkyl halides.

Reagents:

  • Substrate: OTBN

  • Brominating Agent: N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).

  • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide.

  • Solvent: Chlorobenzene or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Dissolution: Charge OTBN (1.0 eq) into Chlorobenzene under N₂ atmosphere.

  • Reagent Addition: Add NBS (1.05 eq) and AIBN (0.02 eq).

  • Initiation: Heat slowly to 70-80°C. Caution: Reaction is exothermic once initiated.

  • Propagation: Maintain reflux for 2–4 hours until OTBN < 1.0% by HPLC.

  • Quench: Cool to 20°C; wash with sodium bisulfite solution to remove free bromine.

  • Crystallization: Isolate the brominated product from heptane/toluene.

Impurity Management in Bromination

The quality of the final drug substance depends on controlling the "Dibromo" impurity during this step.

ImpurityStructureOriginControl Limit
Unreacted OTBN Starting MaterialIncomplete conversion< 0.5%
Dibromo-OTBN 4'-(Dibromomethyl)-...Over-bromination< 2.0% (Crude)
Dimer Bis-biphenyl ethaneRadical recombination< 0.2%

Technical Insight: The Dibromo impurity is particularly problematic as it can lead to dimeric impurities in the subsequent alkylation step. It is often controlled by stopping the reaction at ~95% conversion rather than driving it to completion.

Application: The Sartan Synthesis Tree

Once converted to the bromomethyl derivative, the molecule diverges into specific drug pathways.

Sartan_Tree OTBN OTBN (4'-Methyl-[1,1'-biphenyl]-2-carbonitrile) Bromo Bromo-OTBN (4'-Bromomethyl-2-cyanobiphenyl) OTBN->Bromo NBS / AIBN (Radical Bromination) Valsartan VALSARTAN (Alkylation -> Acylation -> Tetrazole) Bromo->Valsartan Alkylation Losartan LOSARTAN (Alkylation -> Tetrazole) Bromo->Losartan Alkylation Irbesartan IRBESARTAN (Spiro-cyclopentane fusion) Bromo->Irbesartan Alkylation Candesartan CANDESARTAN Bromo->Candesartan Alkylation Valine + Valine Derivative (L-Valine methyl ester) Valine->Valsartan Imidazole + Imidazole Derivative (2-butyl-4-chloro...) Imidazole->Losartan Benzimidazole + Benzimidazole Derivative Benzimidazole->Candesartan

Figure 2: The divergent synthesis of major ARBs from the common Bromomethyl-OTBN intermediate.

The Tetrazole Formation

A defining feature of the Sartan class is the tetrazole ring, which mimics a carboxylic acid but with better metabolic stability and bioavailability.

  • Transformation: The nitrile group (-CN) on the OTBN scaffold is converted to a tetrazole ring.

  • Reagents: Sodium Azide (NaN₃) + Triethylamine Hydrochloride or Tributyltin Azide.

  • Timing: This step usually occurs after the brominated OTBN has been coupled to the heterocycle (e.g., in Losartan synthesis), though some routes convert the nitrile to a trityl-protected tetrazole before bromination to avoid azide handling with complex intermediates.

Regulatory & Safety Considerations

Mutagenic Impurities (ICH M7)

The brominated intermediate (4'-bromomethyl-2-cyanobiphenyl) is a reactive alkyl halide and is classified as a potential genotoxic impurity (PGI) .

  • Control Strategy: It must be purged to acceptable limits (often ppm level) in the final API.

  • Validation: Analytical methods (GC-MS or LC-MS/MS) must be validated to detect trace levels of the bromo-intermediate in the final drug substance.

Azide Safety

The conversion of the nitrile to tetrazole involves azide chemistry.

  • Hazard: Formation of Hydrazoic Acid (HN₃) – highly toxic and explosive.

  • Mitigation: Scrubber systems with NaOH/NaNO₂ to quench HN₃; avoidance of metal contact (Cu, Pb) to prevent heavy metal azide formation.

References

  • Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391-6394.

  • Carini, D. J., et al. (1991). "Nonpeptide Angiotensin II Receptor Antagonists: The Discovery of Losartan." Journal of Medicinal Chemistry, 34(8), 2525-2547.

  • Beutler, U., et al. (2000). "An Improved Process for the Synthesis of the Angiotensin II Receptor Antagonist Valsartan." Organic Process Research & Development, 4(3), 208-213.

  • Reddy, A. V., et al. (2012). "Impurity Profiling of Sartans: A Review." Journal of Pharmaceutical and Biomedical Analysis, 60, 11-20.

  • PubChem Compound Summary. (2023). "4'-Methyl-2-cyanobiphenyl (CID 145512)."[1] National Center for Biotechnology Information.

Sources

Methodological & Application

detailed protocol for Suzuki coupling with 4-tolylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Suzuki-Miyaura Coupling with 4-Tolylboronic Acid

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction represents an indispensable tool for the synthesis of biaryl, polyolefin, and styrene compounds. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed carbon-carbon bond formation is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][2][3]

This guide provides a detailed examination of the Suzuki-Miyaura coupling, focusing on the practical application of 4-tolylboronic acid. We will delve into the reaction mechanism, explore the critical roles of each reagent, and provide a field-proven experimental protocol, complete with work-up, purification, and troubleshooting advice.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[4][5] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

  • Oxidative Addition : The cycle begins with the active 14-electron Pd(0) catalyst. This species undergoes oxidative addition by inserting itself into the carbon-halide (C-X) bond of the electrophile (e.g., an aryl halide). This step increases the palladium's oxidation state to Pd(II) and forms a square planar organopalladium intermediate.[4][5] The reactivity of the halide is crucial, with the rate of oxidative addition typically following the trend: I > Br > OTf >> Cl.[4]

  • Transmetalation : This is the key bond-forming step where the organic moiety from the organoboron species (4-tolylboronic acid) is transferred to the Pd(II) complex. This process is not spontaneous; it requires activation of the boronic acid by a base.[2] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., a borate anion, [ArB(OH)₃]⁻), which then readily transfers its aryl group to the palladium center, displacing the halide.[6][7][8] This step regenerates the halide anion.

  • Reductive Elimination : In the final step, the two organic groups (the aryl group from the halide and the tolyl group from the boronic acid) on the Pd(II) complex couple and are eliminated from the coordination sphere. This forms the desired C-C bond of the biaryl product and, critically, regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[4][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pd2_halide R¹-Pd(II)L₂-X (Organopalladium Complex) oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻ pd2_biaryl R¹-Pd(II)L₂-R² (Di-organopalladium Complex) transmetalation->pd2_biaryl X⁻ released reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Product R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Selecting the Right Reagents: A Causal Approach

The success of a Suzuki coupling hinges on the judicious selection of its five core components.

ComponentRole & RationaleExamples
Organoboron Reagent The nucleophilic partner providing one of the carbon fragments. Boronic acids are stable to air and moisture, making them convenient to handle.[1] For sensitive substrates, more robust boronate esters (e.g., pinacol or MIDA esters) can prevent premature decomposition.[4][9]4-Tolylboronic acid, Phenylboronic acid pinacol ester
Organic (Pseudo)halide The electrophilic partner. The C-X bond strength dictates reactivity (I > Br > OTf > Cl). Aryl iodides and bromides are highly reactive and common choices. Less reactive aryl chlorides often require more specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.[3][4]4-Bromotoluene, 4-Iodoanisole, 2-Chloropyridine
Palladium Catalyst The heart of the reaction. Often introduced as a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂) which is reduced in situ to the active Pd(0) species, or directly as a Pd(0) complex (e.g., Pd(PPh₃)₄).[4] The choice of ligand is critical for stabilizing the catalyst and tuning its reactivity.[5]Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂
Base Essential for activating the boronic acid for transmetalation.[6][7] The base's strength and solubility influence reaction rates. Inorganic bases are most common. Carbonates are a good first choice, while stronger bases like phosphates or hydroxides may be needed for less reactive systems.[6][10][11]K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH
Solvent Solubilizes reactants and facilitates the reaction. Aprotic solvents are common.[12] Often, a mixture of an organic solvent and water is used to dissolve the inorganic base and facilitate the formation of the active borate species.[4] Rigorous degassing of the solvent is critical to prevent oxygen from promoting unwanted side reactions, such as the homo-coupling of the boronic acid.[11][13]Toluene/H₂O, Dioxane/H₂O, THF/H₂O, Acetone/H₂O

Detailed Experimental Protocol: Synthesis of 4,4'-Dimethylbiphenyl

This protocol details the coupling of 4-tolylboronic acid with 4-bromotoluene, a representative reaction for synthesizing a symmetrical biaryl compound.

Reaction Scheme: (Self-generated image, not from search results)

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
4-Bromotoluene171.0410.01.71 g1.0
4-Tolylboronic acid135.9612.01.63 g1.2
Palladium(II) Acetate224.500.1 (1 mol%)22.5 mg0.01
Triphenylphosphine (PPh₃)262.290.4 (4 mol%)105 mg0.04
Potassium Carbonate (K₂CO₃)138.2120.02.76 g2.0
Toluene--40 mL-
Water (Deionized)--20 mL-

Safety Precautions:

  • Handle all reagents in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Toluene is flammable. Avoid open flames.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure:

  • Solvent Degassing: In a 250 mL two-necked round-bottom flask, combine 40 mL of toluene and 20 mL of water. Bubble argon or nitrogen gas through the mixture for 20-30 minutes to remove dissolved oxygen. This step is critical to prevent catalyst deactivation and homo-coupling side reactions.[13][14]

  • Reagent Addition: To a separate 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene (1.71 g, 10.0 mmol), 4-tolylboronic acid (1.63 g, 12.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), and triphenylphosphine (105 mg, 0.4 mmol).[15]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill it with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Transfer: Using a cannula or a degassed syringe, transfer the degassed toluene/water mixture from the first flask into the Schlenk flask containing the reagents.

  • Reaction: Fit the flask with a reflux condenser under a positive pressure of nitrogen or argon. Heat the reaction mixture to 85-90 °C with vigorous stirring. The mixture will typically turn dark brown or black as the Pd(II) is reduced to Pd(0).[16]

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

Reaction Work-up and Product Purification

Once the reaction is complete, a systematic work-up and purification procedure is required to isolate the final product.

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Dilute with 50 mL of diethyl ether or ethyl acetate and wash sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution). This removes the inorganic base and other water-soluble impurities.[14][17]

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.[17][18] This will yield the crude product, often as a solid or oil.

  • Purification:

    • Filtration: To remove the bulk of the palladium black, the crude organic solution can be passed through a short plug of celite or silica gel before concentration.[19]

    • Recrystallization: If the crude product is a solid, recrystallization is an effective purification method. For 4,4'-dimethylbiphenyl, a solvent system like ethanol or a hexane/ethyl acetate mixture can be effective.[19]

    • Column Chromatography: For removing closely related impurities, such as homo-coupled byproducts, column chromatography on silica gel is the most reliable method.[19] An eluent system of increasing polarity (e.g., starting with pure hexanes and gradually adding ethyl acetate) will separate the nonpolar biaryl product from more polar impurities.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Catalyst Deactivation: Presence of oxygen; insufficient degassing.[14] Inactive Reagents: Poor quality boronic acid (protodeboronation).Ensure rigorous degassing of all solvents.[13] Use fresh, high-quality boronic acid or consider a more stable boronate ester.[4][14]
Homo-coupling Byproducts Oxygen Presence: Promotes oxidative coupling of the boronic acid.[13] High Temperature/Concentration: Can favor homo-coupling of the aryl halide.Improve degassing protocol. Consider adding the aryl halide slowly to the reaction mixture to maintain a low concentration.[19]
Protodeboronation Excessive Base or Water: The boronic acid C-B bond is cleaved and replaced with a C-H bond. Prolonged Reaction Time/High Temp: Can promote this side reaction.Use a milder base (e.g., NaHCO₃ instead of K₂CO₃) or anhydrous conditions with a base like K₃PO₄.[10] Monitor the reaction closely and stop it upon completion.
Difficulty Removing Pd Catalyst Agglomeration: Palladium black can be very fine and pass through standard filters.Filter the crude reaction mixture through a pad of Celite®.[19] Treatment with activated carbon or specific palladium scavengers can also be effective.

By understanding the mechanistic underpinnings and carefully selecting and handling the reagents, the Suzuki-Miyaura coupling serves as a powerful and reliable method for constructing complex molecular architectures.

References

  • Al-Amin, M., & El-Sayed, M. (2017). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. IntechOpen. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia. Available at: [Link]

  • News-Medical. (2023). Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.net. Available at: [Link]

  • ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methylbiphenyl (4-MBP) from phenylboronic acid and 1-bromo-4-methylbenzene. ResearchGate. Available at: [Link]

  • Organic Syntheses. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Organic Syntheses. Available at: [Link]

  • de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES. ResearchGate. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Scholar. Available at: [Link]

  • ACS Publications. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of heteroaryl bromides with 4-tolylboronic acid. ResearchGate. Available at: [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

Sources

using 4-Methyl-[1,1'-biphenyl]-2-carbonitrile in telmisartan synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Telmisartan via 4-Methyl-[1,1'-biphenyl]-2-carbonitrile

Executive Summary

The synthesis of Telmisartan (Micardis®), a potent angiotensin II receptor antagonist (ARB), relies critically on the biphenyl scaffold provided by 4-Methyl-[1,1'-biphenyl]-2-carbonitrile (CAS: 114772-53-1). Often referred to in industrial vernacular as OTBN (Ortho-Tolyl Benzo Nitrile), this starting material undergoes a three-stage transformation to yield the active pharmaceutical ingredient (API).

This application note details an optimized protocol focusing on process safety and impurity control . Unlike historical methods using toxic organotin reagents for tetrazole formation, this guide prioritizes a Zinc-catalyzed [3+2] cycloaddition and a controlled radical bromination strategy to minimize the formation of the difficult-to-remove "dibromo" impurity.

Synthetic Pathway & Mechanism

The synthesis proceeds through three distinct chemical environments: radical substitution, nucleophilic substitution (


), and dipolar cycloaddition.

TelmisartanSynthesis OTBN 4-Methyl-[1,1'-biphenyl]-2-carbonitrile (Starting Material) Br_OTBN 4'-(Bromomethyl)-2-cyanobiphenyl (Active Intermediate) OTBN->Br_OTBN Step 1: Radical Bromination (NBS/AIBN or Br2/Oxidant) DiBromo IMPURITY A: Dibromo-derivative (Over-reaction) OTBN->DiBromo Side Reaction (Excess Br2) Coupled_Nitrile Nitrile Intermediate (Pre-Telmisartan) Br_OTBN->Coupled_Nitrile Step 2: N-Alkylation (KOH, DMSO) Benzimidazole Benzimidazole Core (Coupling Partner) Benzimidazole->Coupled_Nitrile Telmisartan Telmisartan API (Final Product) Coupled_Nitrile->Telmisartan Step 3: Tetrazole Formation (NaN3, ZnCl2)

Caption: Figure 1. Critical pathway from OTBN to Telmisartan, highlighting the divergence point for the critical dibromo impurity.

Detailed Experimental Protocols

Stage 1: Radical Bromination (The Critical Control Point)

Objective: Convert the methyl group of OTBN to a bromomethyl group while preventing over-bromination. Critical Quality Attribute (CQA): Dibromo impurity < 0.5%.

  • Reagents:

    • 4-Methyl-[1,1'-biphenyl]-2-carbonitrile (OTBN)

    • N-Bromosuccinimide (NBS) or Bromine (

      
      )[1]
      
    • 2,2'-Azobis(2-methylpropionitrile) (AIBN) - Initiator

    • Chlorobenzene or 1,2-Dichloroethane - Solvent

Protocol:

  • Charge: Load a glass-lined reactor with OTBN (1.0 eq) and Chlorobenzene (5.0 vol).

  • Inertion: Degas the solution with Nitrogen (

    
    ) for 20 minutes. Oxygen inhibits the radical chain mechanism.
    
  • Activation: Heat the mixture to 70°C. Add AIBN (0.02 eq).

  • Addition: Add NBS (0.95 eq) portion-wise over 2 hours.

    • Note: Do not add 1.0+ equivalents. Stopping at 95% conversion leaves unreacted starting material (easy to remove via crystallization) but prevents the formation of the dibromo-impurity (extremely difficult to separate).

  • Reflux: Maintain 80-85°C for 4 hours.

  • Quench: Cool to 20°C. Filter off succinimide byproduct. Wash filtrate with 5% Sodium Bisulfite to quench active bromine.

  • Isolation: Concentrate solvent. Crystallize from n-Heptane/Ethyl Acetate.

Validation Check: HPLC analysis should show Mono-bromo > 92% and Di-bromo < 0.5%.

Stage 2: Regioselective N-Alkylation

Objective: Couple the brominated biphenyl to the benzimidazole core. Challenge: The benzimidazole has two nitrogens. We require N-alkylation at the specific position to match the Telmisartan structure.

  • Reagents:

    • 4'-(Bromomethyl)-2-cyanobiphenyl (Product of Stage 1)[1][2][3][4]

    • 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole (The Core)

    • Potassium Hydroxide (KOH)[5]

    • DMSO (Dimethyl Sulfoxide)[6]

Protocol:

  • Dissolve the Benzimidazole Core (1.0 eq) and KOH (1.2 eq) in DMSO. Stir for 1 hour at 25°C to form the potassium salt.

  • Cool to 15°C.

  • Slowly add the Brominated OTBN (1.05 eq) dissolved in DMSO over 60 minutes.

    • Why? Slow addition favors the kinetic product and prevents exotherms that degrade the labile benzylic bromide.

  • Stir for 3 hours at 25°C.

  • Workup: Pour into ice water. The product precipitates.[7][8] Filter and wash with water to remove DMSO and inorganic salts.

Stage 3: Green Tetrazole Formation (Zinc-Catalyzed)

Objective: Convert the nitrile group to a tetrazole ring. Innovation: Replaces toxic Tributyltin azide (historical method) with a Zinc-mediated cycloaddition.

  • Reagents:

    • Nitrile Intermediate (Product of Stage 2)

    • Sodium Azide (

      
      )[9]
      
    • Zinc Chloride (

      
      ) or Zinc Bromide (
      
      
      
      )
    • Solvent: DMF or Toluene/Water

Protocol:

  • Safety Warning: Azide chemistry carries explosion risks. Ensure reactor is grounded and free of heavy metals (Cu, Pb) which form explosive azides.

  • Suspend the Nitrile Intermediate (1.0 eq),

    
     (3.0 eq), and 
    
    
    
    (1.5 eq) in DMF.
  • Heat to 115-120°C for 12-18 hours.

    • Mechanism:[1][5][10][11] The Zinc Lewis acid activates the nitrile, facilitating the attack by the azide ion.

  • Quench: Cool to 40°C. Add water and adjust pH to 10-11 with NaOH (removes Zinc as hydroxide/salts).

  • Purification: Filter to remove zinc salts. Acidify the filtrate with Acetic Acid to pH 4.5-5.0. Telmisartan precipitates as a white solid.[8]

Impurity Profile & Troubleshooting

The quality of the final API is dictated by the purity of the OTBN starting material and the control of the bromination step.

Impurity NameOriginControl Strategy
Dibromo-OTBN Stage 1: Over-brominationLimit Brominating agent to 0.95 eq. Strict temperature control.
Unreacted OTBN Stage 1: Under-reactionRemoved via crystallization in Heptane (OTBN is highly soluble; Brominated product is less soluble).
Hydrolysis Product Stage 2: Moisture in DMSOEnsure DMSO water content < 0.1% (KF titration).
N-Isomer Stage 2: Regio-errorUse bulky bases or specific solvent polarity (DMSO favors the correct isomer).

Safety & Handling (E-E-A-T)

4-Methyl-[1,1'-biphenyl]-2-carbonitrile (OTBN):

  • Hazards: Skin irritant, eye irritant.[12][13]

  • Handling: Standard PPE.[11][14]

4'-(Bromomethyl)-2-cyanobiphenyl (Brominated Intermediate):

  • Hazards: Lachrymator (tear gas effect), severe skin irritant, corrosive.

  • Handling: Must be handled in a fume hood. Double gloving (Nitrile/Laminate) recommended. Neutralize spills with Sodium Thiosulfate solution.

Sodium Azide:

  • Hazards: Acutely toxic.[12] Contact with acid releases Hydrazoic Acid (

    
    ), which is explosive and toxic.
    
  • Disposal: Quench all azide waste with Sodium Nitrite (

    
    ) and Sulfuric Acid in a controlled manner to decompose to 
    
    
    
    gas before disposal.

References

  • Boehringer Ingelheim. (2005). Process for producing 4'-bromomethyl-2-cyanobiphenyl.[1][2][3][4][5][7] European Patent EP1535901A1. Retrieved from

  • Reddy, et al. (2010).[15][16] Efficient and improved synthesis of Telmisartan. Asian Journal of Chemistry / PMC. Retrieved from [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001).[15] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[15] Journal of Organic Chemistry.[15][17] (Seminal paper on Zinc-catalyzed tetrazole synthesis). Retrieved from [Link]

Sources

High-Efficiency Process Scale-Up for 4-Methyl-[1,1'-biphenyl]-2-carbonitrile (OTBN)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Route Selection

Executive Summary

4-Methyl-[1,1'-biphenyl]-2-carbonitrile (OTBN) is the critical non-peptidic scaffold used in the synthesis of "Sartan" class antihypertensives, including Losartan, Valsartan, Irbesartan, and Telmisartan . As the precursor to the tetrazole ring formation, the purity of OTBN directly impacts the genotoxic impurity profile of the final API.

While laboratory-scale synthesis often utilizes Suzuki-Miyaura coupling due to its robustness, industrial-scale production favors Transition-Metal Catalyzed Grignard Cross-Coupling . This preference is driven by atom economy and raw material costs: p-tolylboronic acid (Suzuki) is significantly more expensive than p-chlorotoluene (Grignard precursor).

This Application Note details the Manganese(II)-Catalyzed Cross-Coupling route. This method offers a superior balance of cost and yield compared to Nickel-catalyzed variants, which often suffer from higher homocoupling background rates.

Route Comparison: The "Make vs. Buy" Decision
FeatureRoute A: Suzuki-Miyaura Coupling Route B: Mn-Catalyzed Grignard (Recommended)
Key Reagents 2-Chlorobenzonitrile + p-Tolylboronic acid2-Chlorobenzonitrile + p-Tolylmagnesium chloride
Catalyst Palladium (Pd(OAc)₂, Pd(PPh₃)₄)Manganese (MnCl₂ or Li₂MnCl₄)
Cost Profile High (Pd & Boron reagents)Low (Base metals & commodity chlorides)
Impurity Profile Boron residues, Pd scavenging requiredHomocoupling (4,4'-dimethylbiphenyl)
Scalability Excellent, but expensiveExcellent, requires strict exotherm control
Atom Economy Moderate (Boronic acid waste)High

Part 2: Detailed Experimental Protocol

Reaction Mechanism & Impurity Pathways

The Mn-catalyzed cycle involves the formation of an organomanganate species which undergoes oxidative addition with the aryl nitrile, followed by reductive elimination. The critical process control parameter is preventing the homocoupling of the Grignard reagent.

G Start1 p-Chlorotoluene Grignard p-Tolylmagnesium Chloride (Grignard) Start1->Grignard + Mg / THF Start2 2-Chlorobenzonitrile Complex Organomanganate Intermediate Start2->Complex Coupling Grignard->Complex + MnCl2 Impurity1 Impurity A: 4,4'-Dimethylbiphenyl (Homocoupling) Grignard->Impurity1 Oxidative Dimerization (Temp > 0°C) Catalyst MnCl2 Catalyst Product OTBN (Target) Complex->Product Reductive Elimination

Caption: Reaction pathway showing the Mn-catalyzed cross-coupling and the primary homocoupling side-reaction.

Reagents and Equipment
  • Reactor: 50L Glass-Lined Reactor (Pilot Scale) or 3-Neck RBF (Lab Scale) with overhead stirring.

  • Temperature Control: Cryostat capable of -10°C to 80°C.

  • Reagents:

    • 2-Chlorobenzonitrile (99%)

    • p-Chlorotoluene (99%)

    • Magnesium turnings (Grignard grade)

    • Manganese(II) Chloride (anhydrous, 99%)

    • Solvents: THF (anhydrous, <0.05% water), Toluene, Ethanol (for crystallization).

Step-by-Step Procedure
Step 1: Preparation of p-Tolylmagnesium Chloride (Grignard Reagent)

Self-Validating Check: The initiation of the Grignard reaction is indicated by a temperature spike and turbidity. Failure to initiate is a major safety hazard (accumulation of unreacted halide).

  • Inertization: Purge the reactor with Nitrogen (N₂) for 15 minutes. Maintain a slight positive pressure throughout.

  • Charging: Charge Magnesium turnings (1.2 eq) and 10% of the total THF volume.

  • Initiation: Add a small iodine crystal and 5% of the p-chlorotoluene. Heat locally to 40°C if necessary to trigger initiation (color change from brown to colorless/turbid grey).

  • Addition: Once initiated, add the remaining p-chlorotoluene dissolved in THF dropwise over 2-3 hours.

  • Reflux: Maintain a gentle reflux (65-70°C) during addition. Post-addition, stir at reflux for 1 hour.

  • Titration: Aliquot a sample and titrate against 1N HCl to confirm Grignard concentration (Target: ~1.0 - 1.2 M).

Step 2: Manganese-Catalyzed Coupling

Critical Process Parameter (CPP): Temperature control during addition is vital. High temperatures favor the homocoupling impurity (4,4'-dimethylbiphenyl).

  • Catalyst Slurry: In a separate vessel, dissolve 2-Chlorobenzonitrile (1.0 eq) and MnCl₂ (0.03 - 0.05 eq, 3-5 mol%) in THF/Toluene (1:1 ratio).

  • Cooling: Cool the nitrile/catalyst mixture to -5°C to 0°C .

  • Controlled Addition: Transfer the prepared Grignard solution (from Step 1) into the nitrile mixture slowly over 3-4 hours.

    • Note: The reaction is exothermic.[1] Adjust addition rate to keep internal temperature below 5°C .

  • Aging: After addition, allow the mixture to warm to Room Temperature (20-25°C) and stir for 2-4 hours.

  • IPC (In-Process Control): Monitor by HPLC.

    • Target: < 1.0% unreacted 2-Chlorobenzonitrile.

    • Stop Criteria: If homocoupling impurity > 5%, cool the reaction immediately and quench.

Step 3: Quench and Work-Up
  • Quench: Cool to 10°C. Slowly add dilute HCl (1N) to adjust pH to 5-6. Caution: Hydrogen gas evolution.

  • Separation: Separate the organic layer. Extract the aqueous layer with Toluene.[2][3]

  • Washing: Combine organics and wash with Brine (sat. NaCl) to remove residual Mn salts.

  • Concentration: Distill off THF and Toluene under reduced pressure (vacuum) at < 60°C.

Step 4: Purification (Crystallization)

Distillation is possible (bp 140-150°C @ 0.13 kPa), but crystallization is preferred for higher purity.

  • Solvent Swap: Dissolve the crude brown oil in Ethanol or Isopropanol (3 volumes relative to crude weight) at reflux (70-80°C).

  • Cooling: Slowly cool to 25°C over 2 hours, then to 0-5°C for 1 hour.

  • Filtration: Filter the white to off-white crystals.

  • Drying: Vacuum dry at 45°C.

  • Yield: Expected 75-85%. Purity > 99.0% (HPLC).

Part 3: Process Flow & Troubleshooting

Unit Operation Diagram

PFD R1 Reactor 1 (Grignard Prep) Reflux R2 Reactor 2 (Coupling) Cryogenic (-5°C) R1->R2 Slow Addition (Exotherm Control) Quench Quench/Extraction (pH Adjustment) R2->Quench Reaction Mass Evap Rotary Evaporator (Solvent Recovery) Quench->Evap Organic Phase Cryst Crystallizer (Ethanol) Evap->Cryst Crude Oil Filter Filtration & Drying Cryst->Filter Slurry Final Final Filter->Final Pure OTBN

Caption: Process Flow Diagram (PFD) for the large-scale production of OTBN.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<60%) Moisture in THF or Catalyst deactivationCheck solvent water content (KF titration < 0.05%). Ensure inert atmosphere.
High Impurity A (Homocoupling) Addition temperature too highReduce addition rate of Grignard. Ensure chiller capacity is sufficient.
Color Issues (Dark Product) Oxidation of product or residual MnEnsure thorough N₂ purging. Improve aqueous washing step (EDTA wash can help remove Mn).
Grignard Won't Initiate Passive Mg surface or wet halideMechanical activation of Mg. Add Iodine or DIBAL-H (activator). Dry the halide.

Part 4: References

  • Bhabha Atomic Research Centre (BARC). (n.d.). A process for synthesis of o-Tolylbenzonitrile (OTBN).[1][4] Retrieved from [Link]

  • Google Patents. (2014). CN104072387A - Preparation method of 2-cyano-4'-methyl biphenyl.[5][6] Retrieved from

Sources

Application Note: 4-Methyl-[1,1'-biphenyl]-2-carbonitrile (OTBN) in Liquid Crystal Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in materials science and liquid crystal (LC) engineering. It addresses the specific utility of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile (also known as OTBN or 4'-methyl-2-cyanobiphenyl )—a molecule traditionally known as a pharmaceutical intermediate (Sartan series)—repurposed here as a functional dopant and synthetic scaffold for advanced mesogens.

Executive Summary & Scientific Rationale

While 4-cyano-4'-alkylbiphenyls (such as 5CB ) are the archetypal "rod-like" liquid crystals with positive dielectric anisotropy (


), the structural isomer 4-Methyl-[1,1'-biphenyl]-2-carbonitrile (OTBN)  offers a radically different functional profile due to the ortho-positioning  of the cyano group.
Core Mechanism: The "Ortho-Effect"
  • Transverse Dipole Induction: The cyano group at the 2-position creates a strong dipole moment perpendicular to the biphenyl long axis. When doped into a nematic host, this reduces the net longitudinal dipole, enabling the engineering of Negative Dielectric Anisotropy (

    
    )  mixtures required for Vertical Alignment (VA) display modes.
    
  • Steric Torsion: The steric hindrance between the ortho-cyano group and the hydrogen atoms on the adjacent phenyl ring forces the biphenyl core into a non-planar, twisted conformation (dihedral angle

    
    ). This disrupts smectic layering and is critical for stabilizing Blue Phases  or lowering the melting point of eutectic mixtures.
    

Comparative Data: Para-CN (5CB) vs. Ortho-CN (OTBN)

The following table highlights why OTBN is used as a dopant/modifier rather than a primary mesogen.

PropertyStandard LC (5CB)Target Molecule (OTBN)Application Consequence
CN Position 4 (Para)2 (Ortho)OTBN induces transverse dipole.
Dipole Angle ~0° (Parallel to axis)~60-90° (Off-axis)OTBN lowers

of mixtures.
Core Geometry Planar / LinearTwisted / KinkedOTBN disrupts packing (lowers

).
Mesophase Nematic (Room Temp)Crystalline (Solid)OTBN must be used as a solute/dopant.
Dielectric Sign Positive (+)Negative (-) PotentialUsed for VA-mode tuning.

Protocol A: Synthesis of "Tailed" Ortho-Cyano Mesogens

Objective: To convert the precursor OTBN into a liquid crystalline monomer by extending the alkyl chain at the 4'-methyl position.

Prerequisites:

  • Starting Material: 4-Methyl-[1,1'-biphenyl]-2-carbonitrile (>98% HPLC).

  • Reagents: NBS (N-Bromosuccinimide), AIBN, Triphenylphosphine, Alkyl Bromides.

Step-by-Step Methodology
  • Radical Bromination (Benzylic Activation):

    • Dissolve 10 mmol of OTBN in anhydrous

      
       (or Benzotrifluoride for green chemistry).
      
    • Add 10.5 mmol NBS and a catalytic amount of AIBN (0.1 mmol).

    • Reflux under Argon for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1).

    • Mechanism:[1][2][3] The methyl group is converted to a bromomethyl group (

      
      ), creating a reactive handle while preserving the sensitive ortho-cyano group.
      
  • Chain Extension (Etherification or C-C Coupling):

    • Option A (Ether Linkage): React the brominated intermediate with an alkoxide (e.g., Sodium Octylate) in THF to form 4'-octyloxymethyl-2-cyanobiphenyl .

    • Option B (Wittig Coupling): React intermediate with

      
       to form the phosphonium salt, then couple with an aldehyde to form an alkene-linked tail.
      
  • Purification & Phase Characterization:

    • Recrystallize crude product from Ethanol.

    • Validation: Verify structure via

      
      -NMR. The shift of the benzylic protons is the key indicator.
      
    • Assess mesophases using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[3]

Protocol B: Dielectric Tuning of Nematic Hosts

Objective: To reduce the positive dielectric anisotropy of a standard nematic host (e.g., E7 or 5CB) by doping with OTBN.

Workflow Diagram (DOT)

DielectricTuning Host Nematic Host (e.g., 5CB, E7) Positive Dielectric Mixing Thermal Annealing (Isotropic Phase Mixing) Host->Mixing Dopant Dopant: OTBN (4-Methyl-[1,1'-biphenyl]-2-carbonitrile) Transverse Dipole Dopant->Mixing 5-15 wt% Cell Test Cell Filling (Vertical Alignment) Mixing->Cell Capillary Action Measure Capacitance Measurement (LCR Meter) Cell->Measure V_bias = 0-20V Result Result: Reduced Delta Epsilon Measure->Result

Caption: Workflow for modulating dielectric anisotropy using OTBN as a transverse-dipole dopant.

Experimental Procedure
  • Mixture Preparation:

    • Weigh the host LC (e.g., 5CB) into a glass vial.

    • Add OTBN at concentrations of 5%, 10%, and 15% wt/wt . Note: Exceeding 15% may destabilize the nematic phase due to the ortho-twist.

    • Heat the vial to 10°C above the clearing point of the host (approx. 45°C for 5CB) and vortex for 5 minutes to ensure isotropic homogeneity.

  • Cell Construction:

    • Use commercially available ITO-glass cells with Homeotropic (Vertical) Alignment polyimide layers. Cell gap: 5

      
      .
      
    • Fill the cells via capillary action in the isotropic phase (heated stage).

    • Cool slowly (0.5°C/min) to room temperature to prevent crystallization.

  • Dielectric Measurement:

    • Connect the cell to a precision LCR meter (e.g., Agilent E4980A).

    • Measure Capacitance (

      
      ) vs. Voltage (
      
      
      
      ) at 1 kHz.
    • Calculation:

      
      
      
      • Since OTBN introduces a perpendicular dipole, expect

        
         to increase relative to 
        
        
        
        , causing
        
        
        to decrease (become less positive or negative).

Critical Analysis & Troubleshooting

  • Issue: Phase Separation/Crystallization.

    • Cause: The ortho-cyano group creates a bulky kink that disrupts the packing of rod-like hosts.

    • Solution: Do not exceed 15% doping concentration. If crystallization occurs, use a multi-component eutectic host (like E7) instead of a single-component host (5CB).

  • Issue: High Viscosity.

    • Cause: The transverse dipole increases rotational viscosity (

      
      ).
      
    • Solution: Operate measurements at elevated temperatures (e.g., 35°C) or use fluorinated low-viscosity diluents.

References

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). "New family of nematic liquid crystals for displays." Electronics Letters. (Foundational text on Cyanobiphenyls).

  • Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews. (Discusses lateral substitution effects similar to ortho-cyano).

  • Merck KGaA / Sigma-Aldrich. "4'-Methyl-2-cyanobiphenyl Product Specification & Safety Data Sheet." (Precursor verification).

  • Dunmur, D. A., & Toriyama, K. (1998). "Physical Properties of Liquid Crystals: Dielectric Properties." Handbook of Liquid Crystals. (Theoretical grounding for transverse dipoles).

  • BenchChem. "Application of 4-Bromobiphenyl in the Synthesis of Liquid Crystals." (Synthetic pathways for biphenyl cores).

Sources

Troubleshooting & Optimization

purification of crude 4-Methyl-[1,1'-biphenyl]-2-carbonitrile by column chromatography

[1]

Critical Method Parameters (CMP)

Q: What is the recommended starting mobile phase for purifying crude OTBN?

A: For silica gel flash chromatography, a gradient of Hexanes/Ethyl Acetate (EtOAc) is the industry standard. However, the specific ratio is critical due to the elution behavior of non-polar impurities.

  • Initial Isocratic Hold: 100% Hexanes (or 98:2 Hex/EtOAc) for 2–3 Column Volumes (CV).

    • Reasoning: This flushes out the non-polar homocoupling by-product (4,4'-dimethylbiphenyl) which often co-elutes if the polarity is ramped too quickly.

  • Gradient: Ramp to 90:10 (Hex/EtOAc) over 10 CV.

  • Elution Zone: The target nitrile typically elutes between 5% and 8% EtOAc depending on silica activity.

  • TLC Visualization: UV at 254 nm. (The biphenyl system is highly conjugated and UV active).

Q: How do I handle the "trailing" or streaking often seen with this compound?

A: Streaking is rarely due to the nitrile itself (which is stable) but rather residual aryl boronic acids (if synthesized via Suzuki coupling) or metal salts .

  • Protocol: Perform a "Pre-Column" chemical wash.

    • Dissolve crude in EtOAc.

    • Wash with 1M NaOH (removes residual boronic acids as water-soluble boronates).[1]

    • Wash with Brine .

    • Dry over

      
       before loading onto the column.
      
  • Solid Loading: If the crude is an oil/semi-solid, use dry-loading (adsorb onto Celite or Silica) rather than liquid loading to prevent band broadening.

Impurity Profiling & Separation Strategy

The following table details the separation logic for the most common impurities found in OTBN synthesis (Sartan intermediate pathways).

Impurity TypeSpecific CompoundOriginRelative Polarity (Rf)Separation Strategy
Non-Polar 4,4'-DimethylbiphenylHomocoupling (Suzuki/Grignard)High (Runs with solvent front)Critical: Use 100% Hexane flush for 2 CVs before adding EtOAc.[1]
Target 4-Methyl-[1,1'-biphenyl]-2-carbonitrile Product Medium (Rf ~0.3 in 9:1 Hex/EtOAc) Collects in 5-8% EtOAc fraction.
Polar 4-Methylphenylboronic acidUnreacted ReagentLow (Streaks/Baseline)Remove via alkaline workup prior to column.[1]
Polar 2-Cyanobiphenyl-4-amideHydrolysis By-productLow (Retained)Elutes only at high polarity (>30% EtOAc).[1]

Workflow Visualization

Standard Purification Workflow

This diagram outlines the decision-making process for purifying OTBN from a crude Suzuki coupling mixture.

OTBN_PurificationCrudeCrude Reaction Mixture(OTBN + Impurities)WorkupAq. Workup (1M NaOH)*Crucial for Boronic Acid Removal*Crude->WorkupRemove Pd/BoronTLCTLC Analysis(10% EtOAc in Hexane)Workup->TLCDecisionCheck Rf Difference (ΔRf)TLC->DecisionFlash_EasyStandard FlashGradient: 0-10% EtOAcDecision->Flash_EasyΔRf > 0.15Flash_HardHigh-Res FlashIsocratic: 4% EtOAc(Increase column length)Decision->Flash_HardΔRf < 0.15(Co-eluting isomers)ProductPure OTBN(White/Off-white Solid)Flash_Easy->ProductFlash_Hard->Product

Figure 1: Purification logic flow. Note the critical alkaline workup step to prevent column fouling.

Troubleshooting Guide (FAQ)

Issue: Product Co-elutes with a Non-Polar Impurity

User Observation: "I see a spot just above my product that merges with the main peak."

  • Diagnosis: This is likely the homocoupling dimer (4,4'-dimethylbiphenyl).[1] It is extremely lipophilic.

  • Solution:

    • Reduce Loading: Do not exceed 1% sample-to-silica ratio (w/w).

    • Switch Solvent: Change the modifier from Ethyl Acetate to Dichloromethane (DCM) .

      • Why? DCM provides different selectivity (Selectivity Group V) compared to EtOAc (Group VI).[2] A gradient of 10-50% DCM in Hexane often resolves the "biphenyl-biphenyl" interactions better than EtOAc.[1]

Issue: Product is Colored (Gray/Brown) after Column

User Observation: "The NMR is clean, but the solid is off-color."

  • Diagnosis: Palladium (Pd) breakthrough. Silica does not effectively retain all Pd species, especially soluble Pd(0) colloids.

  • Solution:

    • Remediation: Dissolve the purified product in EtOAc and treat with a metal scavenger (e.g., SiliaMetS® Thiol or activated carbon) for 1 hour, then filter.

    • Prevention: Add a layer of Celite mixed with 10% w/w activated carbon on top of the sand layer in your flash column.

Issue: Poor Recovery (Yield Loss on Column)

User Observation: "I loaded 5g but only recovered 3g. No product is left on the column."

  • Diagnosis: Crystallization on the column. OTBN is a solid (MP: ~81-83°C) with moderate solubility in pure hexane.[1]

  • Mechanism: If you load with a highly concentrated solution and start with 100% Hexane, the product may crystallize inside the cartridge, causing channeling or retention.

  • Solution: Ensure the sample is fully soluble in the starting mobile phase. If liquid loading, use a small amount of DCM/Hexane mix. If dry loading (recommended), ensure the silica/sample ratio is at least 5:1 to disperse the compound.

Advanced Separation Logic

When standard gradients fail, use this logic tree to select the correct stationary/mobile phase combination.

Separation_LogicStartPoor Resolution(Overlapping Peaks)Check_ImpurityIdentify ImpurityPolarityStart->Check_ImpurityNonPolarImpurity isLess Polar (Higher Rf)Check_Impurity->NonPolarPolarImpurity isMore Polar (Lower Rf)Check_Impurity->PolarAction1Use Isocratic Hold(100% Hexane)NonPolar->Action1StandardAction2Change Modifier(Try DCM or Toluene)NonPolar->Action2If IsomericAction3Check Tailing(Add 1% TEA)Polar->Action3If Acidic

Figure 2: Decision matrix for resolving difficult separations.

References

  • ChemicalBook. (2025).[3][4] 4-Methyl-[1,1'-biphenyl]-2-carbonitrile Synthesis and Properties. Retrieved from

  • CymitQuimica. (2025).[3][4] Structure and CAS Data for 4'-Methyl-2-cyanobiphenyl. Retrieved from

  • Apollo Scientific. (2023).[5] Safety Data Sheet: 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile. Retrieved from

  • Biotage. (2023).[1][2][6] Using TLC to Scout Flash Chromatography Solvents. Retrieved from

  • Org. Synth. (2025).[3][4] General Guidelines for Flash Chromatography Packing and Elution. Retrieved from

Validation & Comparative

Comparative Guide: Suzuki, Stille, and Negishi Reactions for Biphenyl Synthesis

[1][2][3]

Executive Summary: Strategic Selection

For researchers in drug discovery and process chemistry, the synthesis of the biphenyl motif is a foundational transformation.[1] While the Suzuki-Miyaura , Stille , and Negishi couplings share a common mechanistic ancestor—Palladium(0)-catalyzed cross-coupling—their operational realities diverge significantly.

  • Suzuki-Miyaura: The industry standard for scalability and green chemistry. It offers the best balance of safety, cost, and ease of workup, but requires basic conditions that may degrade sensitive pharmacophores.

  • Stille: The strategic fallback for complex total synthesis. It operates under neutral conditions and tolerates extreme functional group diversity, but is plagued by the high toxicity of organostannanes and difficult purification.[2]

  • Negishi: The reactivity powerhouse . It is essential for coupling unactivated or sterically hindered substrates where other methods fail. Its major liability is moisture sensitivity, requiring strict anhydrous techniques.

Mechanistic Architecture

To understand the practical limitations of each method, one must visualize the catalytic cycle. The divergence occurs exclusively at the Transmetallation step.

Comparative Catalytic Cycle

The following diagram illustrates the unified pathway, highlighting the specific reagents and byproducts that define each methodology.

GPd0Pd(0) Active CatalystOxAddOxidative Addition(Ar-X insertion)Pd0->OxAdd + Ar-XPdII_IntPd(II) Intermediate(Ar-Pd-X)OxAdd->PdII_IntTrans_SuzukiSuzuki TransmetallationReagent: Ar'-B(OH)2 + BaseByproduct: B(OH)4- SaltPdII_Int->Trans_Suzuki Path ATrans_StilleStille TransmetallationReagent: Ar'-SnBu3Byproduct: Bu3Sn-XPdII_Int->Trans_Stille Path BTrans_NegishiNegishi TransmetallationReagent: Ar'-ZnXByproduct: ZnX2PdII_Int->Trans_Negishi Path CPdII_BiarylPd(II) Biaryl ComplexTrans_Suzuki->PdII_BiarylTrans_Stille->PdII_BiarylTrans_Negishi->PdII_BiarylRedElimReductive Elimination(Product Release)PdII_Biaryl->RedElimRedElim->Pd0 RegenerationProductBiphenyl Product(Ar-Ar')RedElim->Product

Figure 1: Unified catalytic cycle showing the divergence in transmetallation partners (Boron, Tin, Zinc) and their respective byproducts.

Critical Performance Analysis

The following data compares these methodologies in the context of synthesizing a standard 4-methoxybiphenyl scaffold.

Decision Matrix
FeatureSuzuki-Miyaura Stille Negishi
Transmetallation Agent Boronic Acid/Ester (B)Organostannane (Sn)Organozinc (Zn)
Reaction Conditions Basic (requires base activation)NeutralAnhydrous / Inert
Moisture Sensitivity Low (often uses

cosolvent)
LowHigh (Strictly anhydrous)
Toxicity Low (Green)High (Neurotoxic Tin)Moderate
Atom Economy HighLow (High MW waste)Moderate
Purification Difficulty Easy (Flash chromatography)Difficult (Tin residues)Moderate
Commercial Scalability ExcellentPoor (Waste disposal costs)Good
Functional Group Tolerance
  • Suzuki: Excellent, but base-labile groups (esters, some protecting groups) may hydrolyze.

  • Stille: Superior. Compatible with almost all functional groups including ketones, esters, and epoxides.

  • Negishi: Good, but incompatible with protic functional groups (alcohols, amines) unless protected, due to the basicity of the organozinc reagent.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenyl-metal equivalents.

Protocol A: Suzuki-Miyaura Coupling (The "Green" Route)

Best for: Routine synthesis, scale-up, and base-stable substrates.

  • Setup: Charge a round-bottom flask with 4-bromoanisole (1.0 equiv), phenylboronic acid (1.2 equiv), and

    
      (3-5 mol%).
    
  • Solvent System: Add a 4:1 mixture of DME (Dimethoxyethane) and 2M aqueous

    
     . Note: The water is critical for activating the boronic acid.
    
  • Reaction: Degas the mixture (sparge with Argon for 10 min) and heat to reflux (

    
    ) for 4-12 hours.
    
  • Workup: Cool to RT. Dilute with ethyl acetate and wash with water. The boronic acid byproducts are water-soluble and easily removed.

  • Purification: Dry organic layer (

    
    ), concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
    
Protocol B: Stille Coupling (The "Neutral" Route)

Best for: Complex natural products, base-sensitive substrates.

  • Setup: In a glovebox or under strict

    
    , combine 4-bromoanisole  (1.0 equiv), tributyl(phenyl)stannane  (1.1 equiv), and 
    
    
    (2-5 mol%).
  • Solvent: Add anhydrous Toluene or DMF .

  • Reaction: Heat to

    
     for 12-24 hours.
    
  • Workup (CRITICAL):

    • Standard: Dilute with ether, wash with brine.

    • Tin Removal: Treat the organic layer with aqueous KF (Potassium Fluoride) solution for 30 mins. This precipitates insoluble

      
      , which can be filtered off.[3] Failure to do this will result in tin streaking on your column.
      
  • Purification: Silica gel chromatography. Note: Organotin residues are invisible in UV but toxic.

Protocol C: Negishi Coupling (The "Reactive" Route)

Best for: Unactivated substrates, hindered couplings.

  • Reagent Prep (In Situ): In a flame-dried Schlenk flask under Argon, dissolve bromobenzene (1.2 equiv) in dry THF. Cool to

    
    . Add n-BuLi  (1.2 equiv) dropwise. Stir 30 min. Add dry 
    
    
    (1.2 equiv) solution. Warm to RT to form Phenylzinc Chloride .
  • Coupling: To this solution, add 4-bromoanisole (1.0 equiv) and

    
      (or 
    
    
    /S-Phos for difficult cases).
  • Reaction: Stir at RT or mild heat (

    
    ). Negishi reactions are often significantly faster than Stille/Suzuki.
    
  • Workup: Quench carefully with dilute HCl (destroys residual organozinc). Extract with ether.

  • Purification: Standard silica gel chromatography.

Troubleshooting & Optimization

The "Stille" Tin Problem

The primary failure mode in Stille coupling is not the reaction, but the purification.[4]

  • Solution: If KF wash fails, use 10% w/w

    
    -Silica  as the stationary phase for your column. The basic silica binds the tin byproducts effectively.
    
The "Negishi" Moisture Problem

If your Negishi yield is <10%, your THF likely contained water.

  • Solution: Distill THF over Sodium/Benzophenone immediately before use, or use a certified solvent purification system (SPS). Commercial "anhydrous" solvents in bottles are often insufficient for sensitive Negishi couplings.

Catalyst Deactivation

For all three, if the reaction stalls (black precipitate forms):

  • Cause: Formation of "Palladium Black" (inactive aggregates).

  • Solution: Add additional ligand (e.g., free

    
    ) to stabilize the Pd(0) species, or switch to a palladacycle precatalyst (e.g., XPhos Pd G2 ) which releases active Pd slowly.
    

References

  • Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications. [Link]

  • Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society. [Link]

  • King, A. O., Okukado, N., & Negishi, E. (1977). Highly general stereoselective synthesis of alkenes and other compounds via palladium-catalyzed cross-coupling reaction of organozincs. Journal of the Chemical Society, Chemical Communications. [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling. [Link][5][2][6][7][8][9][10][11]

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Sartan Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Validation in the Post-Nitrosamine Era

The discovery of N-nitrosamine impurities, such as N-nitrosodimethylamine (NDMA), in widely used angiotensin II receptor blocker (ARB) medications, commonly known as sartans, triggered global recalls and a paradigm shift in pharmaceutical quality control.[1][2][3] These compounds, classified as probable human carcinogens, can form during the synthesis of the tetrazole ring structure common to many sartan drugs.[4][5] This crisis underscored a critical vulnerability in pharmaceutical manufacturing and placed unprecedented scrutiny on the analytical methods used to detect and quantify these and other impurities.

For researchers, scientists, and drug development professionals, the message from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is clear: analytical methods for impurity testing must be not only highly sensitive but also rigorously validated to be fit for purpose.[1][6][7] A validated method provides documented evidence that the procedure consistently produces a result that meets pre-determined specifications and quality attributes.[8]

This guide provides an in-depth comparison of analytical validation strategies, with a focus on high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). It moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step and offering practical, field-tested protocols. Our objective is to equip you with the expertise to design and execute validation studies that are scientifically sound, efficient, and compliant with global regulatory expectations, such as the ICH Q2(R2) guideline.[9][10]

The Workflow of Analytical Method Validation

The validation of an analytical method is a systematic journey that confirms its suitability for a specific test. It is not a single event but a series of interconnected experiments, each evaluating a distinct performance characteristic. The overall process ensures the method is reliable for its intended use, whether for routine quality control or stability testing.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Analytical Procedure Development Opt Method Optimization Dev->Opt Refinement Protocol Draft Validation Protocol (Define Parameters & Acceptance Criteria) Opt->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: High-level workflow for analytical method validation.

Specificity: The Foundation of Unambiguous Identification

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9] For sartan impurity analysis, this is arguably the most critical parameter. You must prove that your method's signal comes from the target impurity and not from the drug substance (API), excipients, other impurities, or degradation products. A lack of specificity can lead to an over- or under-estimation of the impurity, with significant safety and regulatory consequences.

Trustworthiness: A method demonstrates specificity by showing clean, well-resolved peaks for the target impurities, distinct from all other potential components in the sample matrix. Peak purity analysis using a photodiode array (PDA) detector in HPLC is a common and effective way to confirm this. For LC-MS/MS, the specificity is enhanced by monitoring unique precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), which provides a higher degree of certainty.[11]

Experimental Protocol: Specificity & Selectivity Assessment
  • Prepare Solutions:

    • A solution of the target impurity standard.

    • A solution of the drug substance (e.g., Valsartan).

    • A solution of the placebo (all formulation excipients without the drug substance).

    • A "spiked" sample solution containing the drug substance, placebo, and a known concentration of the target impurity.

    • A "stressed" sample: Subject the drug product to forced degradation conditions (e.g., acid/base hydrolysis, oxidation, heat, light) to generate potential degradation products.[12]

  • Chromatographic Analysis:

    • Inject each solution individually into the chromatograph.

    • For the spiked sample, verify that the retention time of the impurity peak matches that of the impurity standard.

    • Ensure that no interfering peaks are observed at the retention time of the target impurity in the drug substance or placebo chromatograms.

  • Data Evaluation:

    • Calculate the resolution between the impurity peak and the closest eluting peak (typically the API). A resolution (Rs) of >2.0 is generally considered acceptable.[13]

    • For HPLC-PDA, perform peak purity analysis on the impurity peak in the spiked and stressed samples. The purity angle should be less than the purity threshold.

    • For LC-MS/MS, confirm the ion ratio in the sample matches that of a known standard.

Comparison: Specificity in HPLC-UV vs. LC-MS/MS
FeatureHPLC-UV with PDALC-MS/MSRationale & Justification
Primary Mechanism Chromatographic separation & UV absorbanceChromatographic separation & mass-to-charge ratioLC-MS/MS adds a second dimension of separation (mass), providing significantly higher selectivity.[11]
Interference Risk Higher risk from co-eluting compounds with similar UV spectra.Low risk; co-eluting compounds are unlikely to have the same precursor and product ion masses.Essential for complex matrices or when trace-level impurities are adjacent to the main API peak.
Confirmation Peak purity analysis, retention time match.Retention time match, specific MRM transitions, and ion ratio confirmation.[14]The multi-faceted confirmation of LC-MS/MS provides more definitive identification.

Linearity and Range: Ensuring Proportional Response

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified interval (the range).[8][15] This is fundamental for accurate quantitation. For an impurity method, the range must, at a minimum, span from the limit of quantitation (LOQ) to 120% of the specification limit.[16] This ensures the method is reliable for reporting impurities at, below, and slightly above their acceptable limit.

Trustworthiness: Linearity is established by analyzing a series of standards at different concentrations. The resulting data are plotted (response vs. concentration), and a linear regression is performed. A high correlation coefficient (r²) is a primary indicator of a good fit, but it's not sufficient on its own. The y-intercept should be minimal, and a visual inspection of the residual plot is crucial to ensure there is no hidden bias or non-linear trend.

Experimental Protocol: Linearity & Range Determination
  • Prepare Standard Solutions:

    • Prepare a stock solution of the impurity standard in a suitable diluent.

    • Perform serial dilutions to create at least five concentration levels spanning the desired range (e.g., from the LOQ to 150% of the specification limit).[8] A common range for nitrosamines might be 0.4 ng/mL to 1.1 ng/mL.[17]

  • Analysis:

    • Inject each concentration level in triplicate to assess variability at each point.[18]

    • Record the peak area or height response for each injection.

  • Data Evaluation:

    • Plot the mean response versus concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

    • Acceptance Criteria: A correlation coefficient (r²) of ≥0.995 is generally acceptable for impurity methods.[19] The y-intercept should be demonstrably small relative to the response at 100% concentration.

Comparison: Linearity Performance Data
ParameterHPLC-UVLC-MS/MSTypical Acceptance Criteria (ICH Q2)
Typical Range 0.05 - 5.0 µg/mL0.1 - 300 ng/mL[14]LOQ to 120% of specification limit[16]
Correlation Coeff. (r²) > 0.999[20]> 0.997[14][15]≥ 0.995
Y-Intercept Should not significantly impact accuracy at LOQShould not significantly impact accuracy at LOQAssess via residual analysis
Weighting Factor Often not requiredOften 1/x or 1/x² to improve accuracy at low concentrations[19]Justified if it improves the fit

Accuracy: Closeness to the True Value

Expertise & Experience: Accuracy measures the closeness of the test results to the true value.[18] It is typically determined by a recovery study, where a known amount of the impurity is spiked into a sample matrix (containing the API and/or placebo) and the method is used to measure how much is recovered. This is vital because the sample matrix can sometimes interfere with the analysis, causing suppression or enhancement of the signal. An accurate method is one that is not affected by the matrix.

Trustworthiness: Accuracy is assessed at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), with at least three replicate preparations at each level, for a total of nine determinations.[18] Consistent recovery across the range demonstrates that the method is accurate regardless of the impurity concentration.

Experimental Protocol: Accuracy by Recovery
  • Sample Preparation:

    • Prepare a batch of the drug product placebo.

    • At three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit), spike a known amount of the impurity standard into the placebo matrix.

    • Prepare three independent samples at each concentration level.

  • Analysis:

    • Analyze the spiked samples using the analytical method.

    • Quantify the amount of impurity recovered from each sample.

  • Data Evaluation:

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

    • Calculate the mean percent recovery and the relative standard deviation (RSD) at each concentration level.

    • Acceptance Criteria: For impurities, the mean recovery is typically expected to be within 80-120%, although wider ranges may be acceptable for trace-level analysis (e.g., 70-130%).[19]

Precision: Agreement Between Measurements

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample.[21] It is a measure of random error. Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval under the same conditions (same analyst, same instrument, same day).[16]

  • Intermediate Precision: Evaluates the effects of random events within a laboratory, such as different days, different analysts, or different equipment.[16]

Trustworthiness: A precise method yields consistent results. For repeatability, this is shown by analyzing multiple preparations of the same sample and observing a low relative standard deviation (%RSD). For intermediate precision, the variability between different sets of conditions is also evaluated and must fall within acceptable limits. This demonstrates the method is transferable within a lab.

Experimental Protocol: Precision Assessment
  • Sample Preparation:

    • Prepare a homogeneous batch of the drug product spiked with the impurity at a target concentration (e.g., 100% of the specification limit).

  • Repeatability Analysis:

    • Have one analyst prepare and analyze a minimum of six independent samples from the batch on the same day, using the same instrument.

  • Intermediate Precision Analysis:

    • Have a second analyst, on a different day, using a different instrument (if available), prepare and analyze another six independent samples from the same batch.

  • Data Evaluation:

    • Calculate the mean, standard deviation, and %RSD for the repeatability results.

    • Calculate the mean, standard deviation, and %RSD for the intermediate precision results.

    • Perform a statistical comparison (e.g., F-test) of the variances to determine if there is a significant difference between the two sets of data.

    • Acceptance Criteria: The %RSD for impurity analysis should generally be ≤10%, but may be higher (e.g., <20%) for trace-level impurities near the LOQ.[3][19]

Detection & Quantitation Limits (LOD & LOQ)

Expertise & Experience:

  • Limit of Detection (LOD): The lowest amount of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[18]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[18][22]

For impurity methods, the LOQ is the more critical parameter. The method's LOQ must be below the reporting threshold for the impurity. The LOD is useful for confirming the absence of an impurity. These limits define the lower boundary of the method's capability.

Trustworthiness: The most common method for determining LOD and LOQ is based on the signal-to-noise ratio (S/N). This approach is practical and directly reflects the performance of the instrument. An S/N ratio of 3:1 is generally accepted for estimating the LOD, and 10:1 for the LOQ.[8]

Experimental Protocol: LOD & LOQ by Signal-to-Noise
  • Prepare a Low-Concentration Solution:

    • Prepare a solution of the impurity at a concentration known to be near the expected LOQ.

  • Analysis:

    • Inject the solution multiple times (e.g., six times).

    • Determine the signal height of the analyte peak and the noise level in a representative region of the chromatogram where no peaks are present.

  • Data Evaluation:

    • Calculate the S/N ratio for each injection.

    • The concentration that consistently yields an S/N ratio of approximately 10 is confirmed as the LOQ.

    • The concentration that yields an S/N ratio of approximately 3 is confirmed as the LOD.

    • The precision and accuracy at the established LOQ should also be demonstrated to meet acceptance criteria.

Comparison: Typical Quantitation Limits for Nitrosamines
MethodTypical LOQ for NDMA/NDEA in SartansRationale
HPLC-UV ~0.0091 mg/kg (~9.1 ppb)[23]Suitable for screening but may lack the sensitivity required by the most stringent regulatory limits.
GC-MS/MS 5 to 25 ng/g (5 - 25 ppb)Offers good sensitivity and is a well-established technique for volatile nitrosamines.
LC-MS/MS 0.05 ppm (50 ppb)[24], down to 0.4 ng/mL[17]Generally considered the gold standard, offering excellent sensitivity and specificity for a wide range of nitrosamines.

Robustness: Resilience to Minor Changes

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[25][26] This is a critical validation step that provides an indication of the method's reliability during normal usage and is crucial before transferring the method to another laboratory.[26] Failure to demonstrate robustness can lead to methods failing system suitability or producing erratic results under routine operating conditions.[27]

Trustworthiness: The robustness study involves systematically changing critical method parameters within a realistic range and observing the effect on the results (e.g., peak area, retention time, resolution). Parameters for an HPLC method often include mobile phase pH (±0.2 units), mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).[28]

G center_node Analytical Method param1 Mobile Phase pH (e.g., ±0.2) center_node->param1 param2 Column Temperature (e.g., ±5°C) center_node->param2 param3 Flow Rate (e.g., ±10%) center_node->param3 param4 Mobile Phase Composition (e.g., ±2%) center_node->param4 param5 Wavelength (e.g., ±2 nm) center_node->param5 param6 Column Lot center_node->param6

Sources

A Senior Scientist's Guide to Identifying Genotoxic Impurities in Sartan APIs

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Analytical Methodologies and Best Practices

Abstract

The discovery of N-nitrosamine impurities in sartan-class active pharmaceutical ingredients (APIs) in 2018 triggered widespread product recalls and intensified regulatory scrutiny on genotoxic impurities in pharmaceuticals.[1][2] These compounds, classified as probable human carcinogens, can form during specific API manufacturing processes and pose a significant risk to patient safety, even at trace levels.[3][4] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the primary analytical techniques used to detect and quantify these impurities. We will delve into the causality behind experimental choices, present comparative performance data, and offer validated protocols to ensure scientific integrity and support robust risk assessment strategies as mandated by global regulatory bodies like the FDA and EMA.[5][6]

The Genesis of the Problem: Nitrosamine Formation in Sartan Synthesis

The formation of nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), in sartan APIs is a classic case of unintended chemical synthesis.[1] It primarily occurs when a secondary or tertiary amine reacts with a nitrosating agent, typically nitrous acid formed in situ from nitrites under acidic conditions.[1][7]

Several sartan APIs feature a tetrazole ring in their structure. A common synthetic route for creating this ring involves the use of sodium azide. A subsequent "quenching" step, using sodium nitrite to eliminate residual azide, creates the perfect conditions for nitrosamine formation if amine-containing solvents, reagents, or contaminants are present.[1][7][8]

Key Sources of Reactants:

  • Nitrosating Agents: Primarily sodium nitrite (NaNO₂) used as an azide quench agent. It can also be a contaminant in other reagents.[1][7]

  • Amine Sources:

    • Solvents: N,N-Dimethylformamide (DMF) is a common solvent that can degrade to form dimethylamine, a precursor to NDMA.[1]

    • Reagents: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) can contain secondary amine impurities.[7]

    • Cross-Contamination: Use of recycled solvents or inadequately cleaned equipment can introduce amine or nitrosamine contaminants from other processes.[1][7]

Figure 1. Simplified pathway of N-nitrosamine formation in sartan API synthesis.

The Regulatory Landscape: A Harmonized Approach to Risk Mitigation

In response to the sartan crisis, major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines.[3][5] These guidelines are largely harmonized under the principles of the International Council for Harmonisation (ICH) M7 guideline, which addresses mutagenic impurities.[5]

The core expectation is a three-step process for marketing authorization holders:

  • Step 1: Risk Evaluation: A comprehensive risk assessment of the manufacturing process to identify any potential for nitrosamine formation or contamination.[5][9]

  • Step 2: Confirmatory Testing: If a risk is identified, highly sensitive and validated analytical methods must be used to test for the presence of nitrosamine impurities.[5][9]

  • Step 3: Process Modification: If unacceptable levels of nitrosamines are confirmed, manufacturers must implement changes to their process to mitigate the risk and update their marketing authorizations.[9]

Acceptable Intake (AI) limits have been set for common nitrosamines, designed to maintain a lifetime cancer risk below 1 in 100,000 patients.[5] For NDMA, this limit is 96 ng/day, and for NDEA, it is 26.5 ng/day. These limits translate to very low concentration thresholds in the final drug product, often in the parts-per-billion (ppb) range, necessitating highly sensitive analytical instrumentation.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is critical for achieving the low detection limits required by regulators. The most prevalent and effective methods are chromatography-based, coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is the workhorse technique for nitrosamine analysis. It involves separating the analytes on a liquid chromatograph, ionizing them, and then detecting specific parent-to-daughter ion transitions in a tandem mass spectrometer (often a triple quadrupole, or TQ). This provides exceptional selectivity and sensitivity.

  • Expertise & Experience: The key to a successful LC-MS/MS method is twofold. First, achieving chromatographic separation of the small, polar nitrosamines from the much more concentrated API matrix is crucial to avoid ion suppression.[10] This often requires careful column selection (e.g., C18) and mobile phase optimization. Second, selecting unique and stable Multiple Reaction Monitoring (MRM) transitions for each analyte ensures that the instrument is looking for a very specific signal, filtering out background noise and delivering high sensitivity.[10] Atmospheric Pressure Chemical Ionization (APCI) is often a preferred ionization source for some nitrosamines over Electrospray Ionization (ESI) as it can provide better sensitivity and reduced matrix effects for these specific compounds.[11]

  • Advantages:

    • High Sensitivity & Selectivity: Capable of reaching the low ppb and even parts-per-trillion (ppt) levels required.[11][12]

    • Versatility: Applicable to a wide range of nitrosamines, including less volatile and thermally labile compounds.[12]

    • Robustness: Well-established technology with validated methods published by regulatory bodies and pharmacopeias.[13]

  • Limitations:

    • Matrix Effects: High concentrations of API can interfere with the ionization process, potentially suppressing the analyte signal. This requires meticulous sample preparation or chromatographic separation.[10]

    • Cost & Complexity: Instruments are expensive and require specialized expertise to operate and maintain.

Gas Chromatography-Mass Spectrometry (GC-MS & GC-MS/MS)

Principle: GC-MS is highly effective for volatile and thermally stable compounds like the lower molecular weight nitrosamines (NDMA, NDEA).[12][14] The sample is injected, volatilized, and separated in a gas chromatograph before detection by a mass spectrometer. Using a tandem MS (MS/MS) detector significantly enhances selectivity.

  • Expertise & Experience: The primary challenge with GC-MS is introducing the trace analytes into the system while leaving the non-volatile API matrix behind. This is expertly solved by using Headspace (HS) sampling.[15] In HS-GC-MS, the sample is dissolved, heated in a sealed vial, and only the vapor (headspace) containing the volatile nitrosamines is injected into the GC. This is an elegant and highly effective form of in-situ sample cleanup, protecting the instrument and dramatically improving sensitivity by eliminating matrix interference.[15][16] Direct liquid injection is also possible but requires more extensive sample cleanup.[17]

  • Advantages:

    • Excellent for Volatiles: The preferred method for low molecular weight nitrosamines like NDMA and NDEA.[12][14]

    • Reduced Matrix Effects (with Headspace): HS sampling provides superior matrix elimination, leading to clean chromatograms and robust performance.[15][18]

    • High Sensitivity: Can readily achieve the required detection limits.[15][18]

  • Limitations:

    • Not Suitable for All Nitrosamines: Higher molecular weight or thermally labile nitrosamines cannot be analyzed by GC as they will not volatilize or will degrade in the hot injector.[12]

    • Method Development: Optimizing headspace parameters (temperature, equilibration time) is crucial for good recovery and reproducibility.[18]

Head-to-Head Data Comparison

The selection of a method often depends on the specific nitrosamines of interest and the available instrumentation. The following table summarizes typical performance data compiled from various validated methods.

ParameterLC-MS/MSGC-MS / GC-MS/MS
Primary Analytes Broad range, including NDMA, NDEA, NEIPA, NDIPA, NMBA, NDBA.[12]Volatiles, primarily NDMA, NDEA, EIPNA, DIPNA.[12][14]
Typical LOQ (in API) 0.002 - 0.05 ppm (2 - 50 ppb).[12][19]0.003 - 0.1 ppm (3 - 100 ppb).[15][18]
Typical Accuracy (% Recovery) 85 - 115%.[10][11]80 - 120%.[17][18]
Precision (%RSD) Typically < 15%.[11]Typically < 15%.[17][18]
Key Advantage Versatility for a wide range of nitrosamine impurities.[12]Superior matrix elimination for volatile analytes using Headspace.[15]
Main Consideration Potential for ion suppression from API matrix.[10]Limited to thermally stable and volatile nitrosamines.[12]

Note: LOQ (Limit of Quantitation) values are highly method and matrix-dependent. The values presented are representative ranges.

Detailed Experimental Protocol: LC-MS/MS Method

This protocol is a representative example for the quantification of six nitrosamines in a sartan API, based on principles outlined in regulatory and scientific publications.[20]

Objective: To accurately quantify NDMA, NDEA, NEIPA, NDIPA, NDBA, and NMBA in Valsartan API.

1. Materials & Reagents:

  • Reference Standards: NDMA, NDEA, etc.

  • Internal Standards (ISTD): Isotopically labeled versions (e.g., NDMA-d6, NDEA-d10). The use of stable isotope-labeled internal standards is critical as they co-elute with the target analyte and experience the same matrix effects, providing the most accurate correction for any signal suppression or enhancement.

  • Solvents: Methanol, Water (LC-MS grade).

  • Reagents: Formic Acid.

  • Sartan API sample.

2. Standard & Sample Preparation:

  • Stock Solutions (100 µg/mL): Prepare individual stock solutions of each nitrosamine and internal standard in methanol.

  • Working Standard Solution (e.g., 1 µg/mL): Prepare a mixed solution containing all target nitrosamines from the stock solutions.

  • Calibration Curve Standards (e.g., 0.1 - 100 ng/mL): Serially dilute the working standard solution. Spike each level with a constant concentration of the ISTD mixture.

  • Sample Preparation (e.g., 10 mg/mL):

    • Accurately weigh 100 mg of the sartan API into a centrifuge tube.

    • Add 10 mL of diluent (e.g., 50:50 Methanol:Water) containing the internal standard mixture.

    • Vortex for 2 minutes and sonicate for 10 minutes to dissolve.

    • Centrifuge at 4000 rpm for 10 minutes to pelletize insoluble excipients.

    • Filter the supernatant through a 0.22 µm PVDF filter into an LC vial.

Figure 2. General analytical workflow for LC-MS/MS analysis of nitrosamines in APIs.

3. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC System

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: Timed gradient from 5% to 95% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: ESI+ or APCI+

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) - monitor at least two transitions per compound for confident identification.

4. System Validation:

  • The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and a limit of quantitation (LOQ) below the regulatory threshold.

Conclusion and Future Perspectives

The detection of nitrosamine impurities in sartan APIs has permanently altered the landscape of pharmaceutical quality control. A thorough understanding of the formation chemistry and a robust analytical strategy are paramount for ensuring patient safety.

  • LC-MS/MS stands out as the most versatile technique, capable of analyzing a broad spectrum of nitrosamine impurities. Its high sensitivity and selectivity make it the gold standard for confirmatory testing and routine release.

  • HS-GC-MS is an exceptionally powerful and elegant solution for volatile nitrosamines, offering unparalleled matrix elimination and robust performance.

For any laboratory tasked with this analysis, the choice is not necessarily about which technique is "better," but which is best suited for the specific analytes and manufacturing process under evaluation. The ultimate goal is a validated, trustworthy method that ensures APIs are free from unacceptable levels of these potent genotoxic impurities. As regulatory expectations continue to evolve, the need for proactive risk assessment and highly sensitive analytical science will only intensify.[5]

References

  • European Medicines Agency. (2025). Nitrosamine impurities: guidance for marketing authorisation holders. European Union.
  • Patel, D. et al. (2025). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research.
  • Biotech Spain. (2026). EMA's updated nitrosamines guideline: Implications for acceptable intake limits and analytical strategies. Biotech Spain.
  • Shinde, V. (2020). Nitrosamine Impurities and the Sartans. Veeprho Pharmaceuticals.
  • European Medicines Agency. (2025). Nitrosamine impurities. European Medicines Agency (EMA).
  • Phenomenex. (2022). Robust Analysis of Nitrosamines in a Losartan Drug Substance using Strata Activated Carbon Extraction. Phenomenex.
  • PMDA. (2021). Control of nitrosamine impurities in sartan drugs. Pharmaceuticals and Medical Devices Agency.
  • ResearchGate. (2025). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review | Request PDF. ResearchGate.
  • Dr. Reddy's Laboratories. (n.d.). Controlling of Nitrosamine Impurities in Sartan API Production. Dr. Reddy's.
  • ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology.
  • Yeong, C., & Lahey, C. (n.d.). Determination of Nitrosamine Impurities in Sartan Drug Products by GC-MS/MS Method. Shimadzu.
  • European Medicines Agency. (2020). Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. European Medicines Agency (EMA).
  • QbD Group. (2026). Nitrosamine Impurities in Medicinal Products: Risks and Regulatory Insights. QbD Group.
  • Biomedical and Pharmacology Journal. (n.d.). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal.
  • P, S. et al. (2021). Development of a Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Simultaneous Determination of Nitrosamines in Losartan Active Pharmaceutical Ingredients. ACS Omega.
  • Kurbanov, N. et al. (n.d.). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). National Center for Biotechnology Information.
  • Cleaning Validation. (n.d.). Nitrosamine in API Manufacture. Cleaning Validation.
  • Agilent Technologies. (n.d.). Method Development of NDMA and NDEA Quantification in Sartan Drug by LC-MS/MS. Agilent.
  • Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigma-Aldrich.
  • SSRN. (2021). Development and Validation of a Single Quadrupole LC/MS Method for the Trace Analysis of Six Nitrosamine Impurities in Valsartan. SSRN.
  • Al-Rimawi, F. et al. (2025). Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simulation. Nature.
  • Separation Science. (2025). Effective Nitrosamines Analysis in Drugs and Solvents. Separation Science.

Sources

A Senior Application Scientist's Guide: Ullmann vs. Suzuki Coupling for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of biphenyls is a cornerstone of molecular construction. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The formation of the crucial aryl-aryl bond is most elegantly achieved through transition metal-catalyzed cross-coupling reactions. Among the myriad of available methods, two stand out for their historical significance and continued utility: the copper-catalyzed Ullmann coupling and the palladium-catalyzed Suzuki coupling.[2]

This guide provides an in-depth, objective comparison of these two powerhouse reactions. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings, practical considerations, and field-proven insights that dictate the choice of one method over the other in a modern research and development setting.

The Ullmann Coupling: A Classic Reimagined

First reported by Fritz Ullmann in 1901, the Ullmann reaction is the original transition metal-mediated synthesis of biaryls.[3][4] The classic iteration involves the self-coupling of two aryl halide molecules using stoichiometric amounts of copper metal, often a copper-bronze alloy, at very high temperatures (>200 °C).[3][5]

Mechanism and Evolution

The mechanism of the Ullmann reaction is distinct from the well-defined catalytic cycles of palladium. It is generally thought to proceed through the formation of an organocopper intermediate, rather than a clear Pd(0)/Pd(II) oxidative addition/reductive elimination pathway.[3] While a Cu(I)/Cu(III) cycle has been proposed, the high energy barrier to forming Cu(III) species makes this less likely in many cases.[3][5]

The traditional Ullmann reaction was plagued by several limitations:

  • Harsh Conditions: Extremely high temperatures were necessary.[6]

  • Stoichiometric Copper: The reaction required large amounts of copper, leading to poor atom economy and difficult product purification.[3]

  • Limited Scope: It was often restricted to electron-deficient aryl halides and had a reputation for inconsistent yields.[3][7]

The modern era of the Ullmann coupling was ushered in by the introduction of ligands. The work of researchers like Dawei Ma demonstrated that adding bidentate ligands, such as amino acids or, more recently, oxalic diamides, transforms the reaction.[6][8] These "ligand-accelerated" Ullmann reactions feature:

  • Catalytic Copper: Copper loadings are drastically reduced.[6]

  • Milder Conditions: Reaction temperatures can often be lowered to the 40–100 °C range.[6]

  • Expanded Scope: The reaction is now amenable to a wider range of substrates, including the notoriously unreactive aryl chlorides.[6][8]

Ullmann_Mechanism cluster_main Proposed Ullmann Homocoupling Mechanism ArX1 Ar-X ArCuX Ar-Cu(I)-X ArX1->ArCuX Oxidative Addition Cu0 Cu(0) Cu0->ArCuX Ar2CuX Ar-Cu(III)-Ar      |      X ArCuX->Ar2CuX Oxidative Addition ArX2 Ar-X ArX2->Ar2CuX ArAr Ar-Ar Ar2CuX->ArAr Reductive Elimination CuX Cu(I)X Ar2CuX->CuX

A simplified mechanistic proposal for the Ullmann homocoupling reaction.

The Suzuki Coupling: The Modern Gold Standard

First published by Akira Suzuki in 1979, a discovery that contributed to the 2010 Nobel Prize in Chemistry, the Suzuki-Miyaura coupling has become one of the most versatile and widely used methods for C-C bond formation.[9] It facilitates the cross-coupling of an organoboron species (typically a boronic acid) with an organohalide using a palladium catalyst and a base.[9][10]

The Catalytic Cycle: A Well-Oiled Machine

The mechanism of the Suzuki reaction is well-established and proceeds through a reliable Pd(0)/Pd(II) catalytic cycle, which is the foundation for many modern cross-coupling reactions.[9][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[9][]

  • Transmetalation: This is the key step where the organic group is transferred from boron to palladium. The base plays a critical role by activating the boronic acid to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which facilitates the transfer.[13][14]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired biphenyl (Ar-Ar') product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[14]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X | L₂ Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'   |   L₂ ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' ArX Ar-X Ar_prime_B Ar'-B(OH)₂ + Base

The well-established catalytic cycle for the Suzuki-Miyaura coupling.

Head-to-Head Comparison: Performance and Practicality

The choice between Ullmann and Suzuki coupling is a multi-faceted decision, weighing factors from cost and scalability to substrate complexity and functional group tolerance.

FeatureUllmann CouplingSuzuki Coupling
Primary Metal Copper (Cu)Palladium (Pd)
Metal Cost LowHigh
Metal Toxicity Relatively LowHigh (requires rigorous removal from APIs)[15]
Typical Conditions Classic: >200 °C, stoichiometric Cu. Modern: 40-120 °C, catalytic Cu with ligands.[6]Mild, often room temperature to 100 °C.[13]
Key Reagents Aryl Halide (homocoupling or with a nucleophile)Aryl Halide + Arylboronic Acid/Ester
Byproducts Copper saltsBoric acid derivatives (generally non-toxic)[16]
Substrate Scope Classic: Limited, favors electron-poor halides.[3] Modern: Broadened significantly by ligands.[8]Extremely broad, vast library of available boronic acids.[9][13]
Functional Group Tolerance Moderate to Good (improved with modern methods)Excellent
Industrial Scalability High, especially attractive due to low catalyst cost.[8]High, but catalyst cost and removal are major considerations.[9][17]
Green Chemistry Favorable due to use of an earth-abundant, less toxic metal.[15]Less favorable due to reliance on a precious, toxic metal.

Field-Proven Insights & Causality

  • For Discovery & Medicinal Chemistry: The Suzuki coupling is the undisputed workhorse. Its predictability, exceptionally mild conditions, and vast functional group tolerance make it ideal for synthesizing complex, highly functionalized molecules where material is precious and reliability is paramount.[11][17] The commercial availability of a diverse array of boronic acids allows for rapid exploration of chemical space.[13]

  • For Process Development & Scale-Up: The decision becomes more nuanced. While Suzuki reactions are scalable, the high cost of palladium and the absolute necessity of removing toxic palladium residues from the final active pharmaceutical ingredient (API) are significant economic and technical hurdles.[9][15] Here, the modern, ligand-accelerated Ullmann coupling becomes a highly attractive alternative.[8] The significantly lower cost and toxicity of copper can translate into a more economical and sustainable large-scale process, provided the specific substrate is amenable to the reaction.

  • Handling Steric Hindrance: Both reactions can be challenging when coupling sterically hindered partners (e.g., ortho,ortho'-disubstituted aryl halides).[18] However, the development of highly specialized, bulky phosphine ligands (e.g., Buchwald-type ligands) for the Suzuki reaction often provides a more reliable solution for overcoming these steric challenges compared to current Ullmann systems.[10]

Experimental Protocols: A Practical Guide

The following protocols are representative examples and should be optimized for specific substrates. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Classic Ullmann Homocoupling of an Activated Aryl Halide

Synthesis of 2,2'-Dinitrobiphenyl [3]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloronitrobenzene (1.57 g, 10 mmol) and activated copper bronze (2.0 g, ~31 mmol).

  • Reaction Setup: The reaction is typically run neat or in a high-boiling solvent like DMF or nitrobenzene if solubility is an issue.

  • Heating: Heat the mixture to 200-220 °C with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, add toluene to the reaction mixture and heat to dissolve the product. Filter the hot solution through a pad of Celite to remove the copper salts.

  • Purification: Wash the Celite pad with additional hot toluene. Combine the filtrates, evaporate the solvent under reduced pressure, and purify the resulting solid residue by recrystallization (e.g., from ethanol) to yield 2,2'-dinitrobiphenyl.

Protocol 2: Modern Suzuki-Miyaura Cross-Coupling

Synthesis of 4-Methoxybiphenyl [11]

  • Inert Atmosphere: To a Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.87 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).

  • Catalyst & Ligand Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (116 mg, 0.1 mol%). Note: Many modern protocols use a combination of a Pd(II) precatalyst like Pd(OAc)₂ and a specific phosphine ligand.

  • Solvent Addition & Degassing: Add a solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio, 50 mL total). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) under the inert atmosphere. Monitor the reaction's completion by TLC or LC-MS (usually a few hours).

  • Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 4-methoxybiphenyl.

Conclusion

Both the Ullmann and Suzuki couplings are powerful and indispensable tools for the synthesis of biphenyls. The Suzuki reaction, with its mild conditions, broad scope, and well-understood mechanism, remains the go-to method for complex molecular synthesis in research and discovery. However, the renaissance of the Ullmann coupling, driven by modern ligand development, presents a compelling, cost-effective, and greener alternative for industrial-scale applications. A thorough understanding of the strengths and weaknesses of each reaction, grounded in their mechanistic differences, empowers the modern chemist to make the most strategic choice for the task at hand.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • OperaChem. Ullmann coupling-An overview. [Link]

  • Nikolaou, A., et al. (2022). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. PMC. [Link]

  • Cammidge, A. N., et al. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Ali, H. A., et al. (2023). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. ResearchGate. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Bio, W., et al. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Publications. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Chan, T. H., et al. (1999). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]

  • Valente, C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • Djakovitch, L., & Heise, K. (2002). Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. CORE. [Link]

  • Ural Federal University. (2017). Copper will replace toxic palladium and expensive platinum in the synthesis of medications. [Link]

  • Vedantu. Ullmann Reaction: Mechanism, Steps & Applications. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-[1,1'-biphenyl]-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Methyl-[1,1'-biphenyl]-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.